Product packaging for o-(2-Naphthyl)phenol(Cat. No.:CAS No. 78210-35-2)

o-(2-Naphthyl)phenol

Cat. No.: B1608689
CAS No.: 78210-35-2
M. Wt: 220.26 g/mol
InChI Key: DYXBPOGHFMDEDL-UHFFFAOYSA-N
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Description

O-(2-Naphthyl)phenol is a useful research compound. Its molecular formula is C16H12O and its molecular weight is 220.26 g/mol. The purity is usually 95%.
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Structure

2D Structure

Chemical Structure Depiction
molecular formula C16H12O B1608689 o-(2-Naphthyl)phenol CAS No. 78210-35-2

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-naphthalen-2-ylphenol
Source PubChem
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InChI

InChI=1S/C16H12O/c17-16-8-4-3-7-15(16)14-10-9-12-5-1-2-6-13(12)11-14/h1-11,17H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DYXBPOGHFMDEDL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C=C(C=CC2=C1)C3=CC=CC=C3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H12O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20999447
Record name 2-(Naphthalen-2-yl)phenol
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Molecular Weight

220.26 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

78210-35-2
Record name 2-(2-Naphthalenyl)phenol
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Record name o-(2-Naphthyl)phenol
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Record name 2-(Naphthalen-2-yl)phenol
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Record name o-(2-naphthyl)phenol
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Synthetic Methodologies and Reaction Pathways

Advanced Synthetic Routes to o-(2-Naphthyl)phenol and its Derivatives

Modern organic synthesis provides a sophisticated toolkit for the construction of this compound. These methods are characterized by their use of catalytic systems that enable precise control over the reaction's outcome, leading to high yields and selectivity.

Transition Metal-Catalyzed C-C and C-O Bond Formations

The formation of the key carbon-carbon or carbon-oxygen bond to link the naphthyl and phenyl moieties is most effectively achieved through transition metal catalysis. Metals such as copper, palladium, ruthenium, gold, and iron have proven to be particularly useful in this regard, each offering unique advantages in terms of reactivity, selectivity, and substrate scope.

Copper catalysis has emerged as a powerful tool for the ortho-arylation of phenols. One notable method involves the use of diaryliodonium salts as the arylating agent. Research has shown that copper(II) triflate (Cu(OTf)₂) can effectively catalyze the selective ortho-arylation of phenol (B47542) derivatives and the α-arylation of 2-naphthol (B1666908) with diaryliodonium salts. nih.govrhhz.net This reaction provides a direct route to biaryls bearing a hydroxyl group. researchgate.net The use of diaryliodonium salts is advantageous due to their high reactivity.

In a typical procedure, the reaction is carried out in a suitable solvent like 1,2-dichloroethane (B1671644) (DCE) at elevated temperatures. core.ac.uk The choice of the copper salt and reaction conditions is crucial for achieving high selectivity and yield. core.ac.uk While this method is effective for a range of phenol derivatives, the regioselectivity can be influenced by the specific substrates used. For instance, while phenols generally undergo ortho-arylation, 2-naphthol tends to yield the α-arylated product. nih.govrhhz.net

Table 1: Copper-Catalyzed Arylation of Phenols and 2-Naphthol

Catalyst Arylating Agent Substrate Product Type Reference
Cu(OTf)₂ Diaryliodonium Salts Phenol Derivatives Ortho-arylated Phenols nih.govrhhz.net
Cu(OTf)₂ Diaryliodonium Salts 2-Naphthol α-arylated Naphthol nih.govrhhz.net
CuCl Diaryliodonium Salts Diaryliodoniums Phenols rsc.org
Copper Catalyst Diazonium Salts Phenols Diaryl Ethers rsc.org

This table summarizes the outcomes of copper-catalyzed arylation reactions with different substrates.

Palladium catalysis is a cornerstone of modern cross-coupling chemistry, and it has been successfully applied to the synthesis of this compound derivatives through C-H arylation. This approach avoids the need for pre-functionalized starting materials, enhancing atom economy.

One strategy involves the direct α-arylation of arylacetonitriles with aryl tosylates and mesylates, catalyzed by a palladium acetate (B1210297) (Pd(OAc)₂) and XPhos ligand system. polyu.edu.hk This method is notable for its broad substrate scope, accommodating electron-rich, neutral, and deficient aryl sulfonates. polyu.edu.hk Another approach is the palladium-catalyzed tandem γ-arylation/aromatization of 2-cyclohexen-1-one (B156087) derivatives with aryl bromides, which provides access to para-aryl phenols. nih.gov For the synthesis of naphthols specifically, palladium-catalyzed intramolecular arylation followed by an aromatization cascade has been developed. researchgate.net

Table 2: Palladium-Catalyzed Arylation Reactions

Catalyst System Reaction Type Substrates Product Reference
Pd(OAc)₂ / XPhos α-arylation Arylacetonitriles, Aryl Tosylates/Mesylates α-Aryl Arylacetonitriles polyu.edu.hk
Pd Catalyst γ-arylation/aromatization 2-Cyclohexen-1-one derivatives, Aryl bromides p-Aryl Phenols nih.gov
Pd Catalyst Intramolecular arylation/aromatization --- Polysubstituted 2-Naphthols researchgate.net
Pd(0) Catalyst Arylative dearomatization Phenols Spirocyclohexadienones acs.org

This table highlights various palladium-catalyzed arylation strategies for the synthesis of phenol and naphthol derivatives.

Ruthenium catalysts offer a distinct reactivity profile for C-H functionalization reactions. rsc.org Catalysis by complexes such as [RuCl₂(p-cymene)]₂ is a common strategy for achieving regioselective derivatization of phenols. nih.govrhhz.net For instance, this catalyst can direct the para-selective hydroxylation of methoxyphenols and the ortho-alkenylation of phenolic carbamates. nih.govrhhz.net

Ruthenium complexes can also mediate the ortho-alkylation of phenols with alcohols. wiley-vch.de A well-defined cationic Ru-H complex, for example, catalyzes the dehydrative C-H alkylation of phenols with alcohols to furnish ortho-substituted phenol products. researchgate.net Furthermore, Ru(II) catalysis has been employed for the regioselective ortho C-H allenylation of electron-rich aniline (B41778) and phenol derivatives, a challenging transformation due to the propensity for para-substitution. nih.gov

Table 3: Ruthenium-Catalyzed Derivatization of Phenols

Catalyst Reaction Type Substrates Product Reference
[RuCl₂(p-cymene)]₂ Hydroxylation Methoxyphenols Para-hydroxylated phenols nih.govrhhz.net
[RuCl₂(p-cymene)]₂ Alkenylation Phenolic carbamates Ortho-alkenylated phenols nih.gov
Cationic Ru-H complex Alkylation Phenols, Alcohols Ortho-alkylated phenols researchgate.net
Ru(II) catalyst Allenylation Phenol derivatives, Propargylic alcohols Ortho-allenylated phenols nih.gov

This table outlines the regioselective derivatization of phenols using various ruthenium catalysts.

Gold catalysis has emerged as a powerful method for the C-H functionalization of phenols and naphthols, particularly with diazo compounds. researchgate.net A key feature of gold catalysis is the ability to achieve regio-divergent outcomes by tuning the ligands and counteranions. researchgate.netrsc.org

For the reaction of naphthols with α-aryl-α-diazoesters, the site of alkylation (ortho vs. para) can be controlled. rsc.orgresearchgate.net The use of a JohnPhos ligand promotes the formation of crowded gold complexes that favor para-alkylation. rsc.org Conversely, employing an NHC-gold complex facilitates coordination of the hydroxyl group to the metal, directing the reaction to the ortho position. rsc.org This strategy allows for the selective synthesis of either ortho- or para-alkylated naphthols from the same starting materials. nih.gov This regiodivergent approach is highly valuable for generating molecular diversity. rsc.org

Table 4: Gold-Catalyzed Regio-divergent Alkylation of Naphthols

Catalyst System Selectivity Product Reference
Au catalyst with JohnPhos ligand Para-selective Para-alkylated naphthol rsc.org
Au catalyst with NHC ligand Ortho-selective Ortho-alkylated naphthol rsc.org
(C₆F₅)₃B Ortho-selective Ortho-alkylated phenol nih.gov
Gold/phosphite catalyst Low selectivity Mixture of products rsc.org

This table illustrates the control of regioselectivity in the gold-catalyzed alkylation of naphthols by modifying the catalytic system.

Iron, as an earth-abundant and low-cost metal, offers a sustainable alternative to precious metal catalysts. Iron-catalyzed reactions have been successfully developed for the ortho-alkylation of phenols and naphthols.

Specifically, an iron-porphyrin complex has been shown to catalyze the chemo- and regio-selective ortho C-H bond functionalization of phenols and naphthols with α-aryl-α-diazoesters. researchgate.net This transformation exhibits high catalytic activity and provides a direct method for synthesizing ortho-alkylated phenols. researchgate.netresearchgate.net The reaction proceeds efficiently for a variety of substituted phenols and diazo compounds, affording the desired products in moderate to good yields. rsc.org The proposed mechanism involves either an iron-carbene pathway or a Lewis acid-mediated process. rsc.org This method represents an efficient approach for preparing 1,1-diarylacetates with excellent chemo- and regioselectivity. nih.gov

Table 5: Iron-Catalyzed Ortho-Alkylation

Catalyst Reaction Type Substrates Product Reference
Iron-porphyrin complex Ortho-alkylation Phenols/Naphthols, α-Aryl-α-diazoesters Ortho-alkylated phenols/naphthols rsc.orgresearchgate.net
FeCl₃ Arylation Electron-rich benzenes, α-Aryl-α-diazoesters 1,1-Diarylacetates nih.gov

This table summarizes the use of iron catalysts for the ortho-alkylation of phenolic compounds.

Iron-Catalyzed Ortho-Alkylation with α-Aryl-α-diazoesters

Brønsted Acid-Catalyzed Cyclization and Electrophilic Alkylationontosight.ai

Brønsted acids are effective catalysts for various organic transformations, including the alkylation of phenols and naphthols. rsc.orgchemcess.com The Friedel-Crafts alkylation, a fundamental electrophilic aromatic substitution, can be used to introduce alkyl groups onto an aromatic ring. masterorganicchemistry.com However, this method can sometimes lead to a mixture of ortho- and para-substituted products and over-alkylation. rsc.org

A Brønsted acid-catalyzed domino ring-opening cyclization of donor-acceptor cyclopropanes with 2-naphthols provides an efficient route to naphthalene-fused cyclopentanes. nih.gov This reaction proceeds without the need for transition-metal catalysts and can be performed on a gram scale. nih.gov The proposed mechanism involves the initial protonation of the cyclopropane (B1198618) by the Brønsted acid, followed by a ring-opening and subsequent cyclization reaction. nih.gov

Furthermore, a Brønsted acid-catalyzed cyclization of o-alkynylbenzoic acids followed by an ortho-regioselective electrophilic alkylation of phenols has been developed. rsc.org Triflic acid is an effective catalyst for this transformation, leading to ortho-substituted phenolic products in moderate to excellent yields. rsc.org The reaction is thought to proceed through the activation of the alkyne by the Brønsted acid, which facilitates intramolecular nucleophilic addition and subsequent electrophilic attack by the phenol. rsc.org

Reaction TypeReactantsCatalystKey Outcome
Domino Ring-Opening CyclizationDonor-Acceptor Cyclopropanes, 2-NaphtholsBrønsted Acid (e.g., TfOH)Naphthalene-fused cyclopentanes. nih.gov
Cyclization/Electrophilic Alkylationo-Alkynylbenzoic Acids, PhenolsTriflic AcidOrtho-regioselective alkylation of phenols. rsc.org
Hydroarylationα-(Trifluoromethyl)styrenes, PhenolsTriflic Acid in HFIPAccess to trifluoromethylated quaternary centers. rsc.org

Mannich Reactions and Related Aminomethylation Processesnih.gov

The Mannich reaction is a three-component condensation that typically involves an active hydrogen compound, an aldehyde, and a primary or secondary amine. beilstein-journals.orgmdpi.com In a modified version, electron-rich aromatic compounds like 2-naphthol can serve as the active hydrogen source. beilstein-journals.org This leads to the formation of aminomethylated naphthol derivatives. The mechanism can proceed in two ways: either through the initial formation of a Schiff base from the amine and aldehyde, which then reacts with 2-naphthol, or via the formation of an ortho-quinone methide (o-QM) intermediate from 2-naphthol and the aldehyde, followed by nucleophilic addition of the amine. beilstein-journals.org

A notable variation is the Betti reaction, where 2-naphthol reacts with an aldehyde and ammonia (B1221849) or an amine to form aminobenzylnaphthols, known as Betti bases. beilstein-journals.orgrsc.org Various catalysts, including L-proline and BiCl3, have been employed to improve the efficiency of these reactions, often under solvent-free conditions. rsc.org

Copper-catalyzed ortho-aminomethylation of phenols has also been reported. For instance, a nano-copper catalyst (GO-Cu7S4NPs) has been used for the ortho-selective C–H aminomethylation of phenol derivatives with N,N-dimethylbenzylamines, using tert-Butyl hydroperoxide (TBHP) as an oxidant under solvent-free conditions. mdpi.com

Reaction NameComponentsCatalyst/ConditionsProduct
Modified Mannich Reaction 2-Naphthol, Aldehyde, Secondary AmineAcidic alumina, microwave irradiation, solvent-free. rsc.org1-Amidoalkyl-2-naphthols. beilstein-journals.org
Betti Reaction 2-Naphthol, Aromatic Aldehyde, (R)-1-phenylethylamineLiClO4 in ether at room temperature. rsc.orgChiral 2-aminoalkylated naphthols. rsc.org
L-Proline Catalyzed Mannich 2-Naphthol, Aromatic Aldehyde, PiperidineL-proline (20 mol%), solvent-free, 70 °C. rsc.orgBetti bases. rsc.org
BiCl3 Catalyzed Mannich Naphthols, 2-Bromobenzaldehydes, Cyclic Secondary AminesBiCl3 (7.5 mol%), solvent-free, 80 °C. rsc.orgAminonaphthols. rsc.org
Copper-Catalyzed Aminomethylation Phenol derivatives, N,N-dimethylbenzylaminesGO-Cu7S4NPs, TBHP, solvent-free. mdpi.comOrtho-aminomethylated phenols. mdpi.com

Flash Vacuum Pyrolysis for Phenolic Ring Synthesisrsc.org

Flash vacuum pyrolysis (FVP) is a technique used to study high-temperature, gas-phase reactions of molecules at low pressure and short contact times. osti.govuq.edu.au This method typically involves unimolecular reactions such as pericyclic reactions, radical reactions, and the extrusion of small stable molecules to generate reactive intermediates. caltech.edu

In the context of phenolic compounds, FVP has been used to investigate the reaction pathways of lignin (B12514952) model compounds. For example, the FVP of guaiacol (B22219) (2-methoxyphenol) involves the homolysis of the C-O bond to produce an o-methoxyphenoxy radical and a phenethyl radical. osti.gov These reactive intermediates can then undergo further reactions. While specific studies on the FVP of this compound for phenolic ring synthesis are not detailed in the provided sources, the principles of FVP suggest it could be a method to induce intramolecular cyclizations or rearrangements to form complex phenolic structures, potentially through C-O bond formation. scispace.com

Electrochemical Dearomatizing Methoxylationfrontiersin.org

Electrochemical methods offer a green and efficient alternative for organic synthesis, often avoiding the need for harsh chemical oxidants. researchgate.netnih.gov The electrochemical oxidative dearomatizing methoxylation of phenols and naphthols is a process that yields methoxycyclohexadienones, which are valuable synthetic intermediates. nih.gov This reaction can be carried out in an undivided cell using a constant current, with hydrogen gas as the only byproduct. nih.gov

This electrochemical approach has been successfully applied to a range of substrates, including 2,4,6-tri-substituted phenols and 1-substituted-2-naphthols, providing moderate to excellent yields. nih.gov More complex molecules, such as derivatives of estrone (B1671321) and 1,1'-bi-2-naphthols (BINOLs), have also been successfully functionalized using this method. nih.gov

In a related process, a metal-free electrochemical oxidative C–O homocoupling of 2-naphthols has been developed, followed by alkoxylation under mild conditions. rsc.org This strategy provides an eco-friendly route to naphthalenone derivatives. rsc.org

ReactionSubstratesKey FeaturesProducts
Electrochemical Dearomatizing MethoxylationPhenols, NaphtholsConstant current, undivided cell, no chemical oxidants. nih.govMethoxycyclohexadienones. nih.gov
Electrochemical C–O Homocoupling and Alkoxylation2-NaphtholsMetal-free, mild conditions, undivided cells. rsc.orgNaphthalenones. rsc.org
Electrochemical Dearomatizing Spirolactonization/SpiroetherificationNaphthols, PhenolsIntramolecular C–O bond formation, constant current, undivided cell. researchgate.netSpirolactones, Spiroethers. researchgate.net

Enzyme-Catalyzed and Free Radical Mediated Grafting for Phenolic-Protein Conjugatesresearchgate.net

Phenolic compounds can be covalently linked to proteins to form conjugates with enhanced biological activities. rsc.orgrsc.org This can be achieved through enzyme-catalyzed or free radical-mediated grafting methods. nih.govfrontiersin.org

Enzyme-catalyzed grafting often employs polyphenol oxidases like laccase and tyrosinase. nih.gov These enzymes oxidize phenolic compounds into electrophilic quinones, which can then react with nucleophilic amino acid residues on the protein surface, such as lysine, tryptophan, methionine, and cysteine, to form C-S or C-N covalent bonds. nih.govfrontiersin.org

Free radical-mediated grafting is another widely used technique. nih.govrsc.org A common approach uses a redox pair, such as ascorbic acid and hydrogen peroxide (H2O2), to generate hydroxyl radicals. frontiersin.org These radicals can oxidize amino acid side chains on the protein, which then react with phenolic compounds to create cross-linked conjugates. frontiersin.org This method is advantageous due to the low cost and toxicity of the reagents and the possibility of performing the reaction at room temperature. nih.gov

Grafting MethodMechanismKey Reagents/EnzymesResulting Conjugate
Enzyme-Catalyzed Oxidation of phenolics to quinones, followed by reaction with protein nucleophiles. nih.govfrontiersin.orgLaccase, Tyrosinase. nih.govPhenolic-protein conjugate with C-S or C-N bonds. frontiersin.org
Free Radical-Mediated Generation of hydroxyl radicals to oxidize protein side chains, which then react with phenolics. frontiersin.orgAscorbic acid, Hydrogen peroxide (H2O2). frontiersin.orgCross-linked phenolic-protein conjugate. frontiersin.org
Alkaline Method Oxidation of phenolics under alkaline conditions to form reactive quinones. nih.govfrontiersin.orgAlkaline pH, air. frontiersin.orgCovalent cross-linkages between proteins and phenolics. frontiersin.org

Chemoselective Acetylation Strategiesnih.gov

Chemoselective acetylation is a crucial transformation in organic synthesis for the protection of hydroxyl groups. Various catalysts have been developed to facilitate the acetylation of alcohols and phenols with reagents like acetyl chloride or acetic anhydride (B1165640).

Copper(II) oxide has been shown to be an efficient catalyst for the chemoselective acylation and benzoylation of alcohols and phenols under solvent-free conditions at room temperature. tsijournals.com This method is noted for its mild and neutral conditions, short reaction times, and the reusability of the catalyst. tsijournals.com

Cobalt(II) chloride is another highly efficient catalyst for the O-acylation of alcohols and phenols. scirp.org Using acetyl chloride as the acylating agent in the presence of a catalytic amount of cobalt(II) chloride under solvent-free conditions leads to rapid and high-yielding acetylation. scirp.org For example, the acetylation of 2-naphthol proceeds in good yield with this system. scirp.org

Furthermore, 1,1′-(Ethane-1,2-diyl)dipyridinium bistribromide (EDPBT) can catalyze the acylation of various alcohols and phenols. researchgate.net It has been observed that phenols are generally less reactive than aliphatic alcohols under these conditions. researchgate.net The electronic properties of the phenol play a role, with electron-donating groups on the aromatic ring facilitating the acetylation. researchgate.net

CatalystAcylating AgentConditionsSubstrate Scope
Copper(II) oxide Acetyl chloride, Benzoyl chlorideSolvent-free, room temperature. tsijournals.comAlcohols, phenols, amines. tsijournals.com
Cobalt(II) chloride Acetyl chlorideSolvent-free, room temperature. scirp.orgPrimary, secondary, benzylic, allylic, cyclic alcohols, and phenols including 2-naphthol. scirp.org
EDPBT Aliphatic and aromatic anhydridesVaries with substrate. researchgate.netAlcohols, amines, thiols, and phenols. researchgate.net
Sodium Acetate Trihydrate Acetic anhydrideSolvent-free. scispace.comAlcohols, phenols, thiols. scispace.com

Selenofunctionalization of Naphthol Derivatives

The introduction of selenium into naphthol derivatives, a process known as selenofunctionalization, is a significant method for creating compounds with potential pharmaceutical applications. researchgate.net A straightforward and efficient method for the direct chalcogenylation at the C1 position of 2-naphthols has been developed, utilizing simple bases. This reaction is fast and produces high yields. researchgate.net The mechanism is believed to be an ionic electrophilic aromatic substitution, where atmospheric oxygen plays a crucial role in regenerating the diorganoyl dichalcogenides. researchgate.net

In one approach, 1-organoselanyl-naphthalen-2-ols are synthesized through the reaction of 2-naphthol derivatives with benzeneseleninic acids, using glycerol (B35011) as a green solvent. ingentaconnect.comingentaconnect.combenthamdirect.com This method yields a variety of 1-arylselanyl-naphthalen-2-ols under mild conditions. ingentaconnect.combenthamdirect.com Specifically, the reaction of 2-naphthol with arylseleninic acids at 70°C in glycerol produces the desired products. ingentaconnect.com These synthesized 1-organoselanyl-naphthalen-2-ols have demonstrated antioxidant properties. ingentaconnect.comingentaconnect.combenthamdirect.com

Another method involves the reaction of 2-naphthol and styrenyl selenocyanate (B1200272) or diaryl diselenide in the presence of a base at room temperature, leading to the exclusive selenation at the 1-position of the 2-naphthol unit. researchgate.net This process allows for the creation of a library of substituted naphthyl styrenyl and naphthyl aryl selenides. researchgate.net Furthermore, an electrochemical approach has been developed for the selenofunctionalization of allyl-naphthol derivatives, resulting in the formation of selenyl-dihydrofurans. ufg.br

The functionalization of 2-naphthols is of considerable interest due to the potential applications of the resulting compounds in pharmaceuticals and materials science. researchgate.net For instance, naphthol derivatives containing selenium have shown potential as anti-Alzheimer's agents and 5-lipoxygenase inhibitors. ingentaconnect.com

Table 1: Selenofunctionalization of 2-Naphthol Derivatives

Reactant 1 Reactant 2 Catalyst/Solvent Product Key Findings
2-Naphthol derivatives Benzeneseleninic acids Glycerol 1-Organoselanyl-naphthalen-2-ols Mild reaction conditions, selective synthesis. ingentaconnect.combenthamdirect.com
2-Naphthol Styrenyl selenocyanate/Diaryl diselenide Base 1-Substituted naphthyl styrenyl/aryl selenides Exclusive selenation at the 1-position. researchgate.net

Diazotization and Azo Coupling Reactions

Diazotization and subsequent azo coupling reactions are fundamental processes for the synthesis of azo compounds, which are widely used as dyes. chemguide.co.ukbyjus.comwikipedia.org The reaction involves a diazonium compound acting as an electrophile and an activated aromatic compound, such as a phenol or naphthol, serving as a nucleophile in an electrophilic aromatic substitution. wikipedia.org

The process begins with the diazotization of a primary aromatic amine, such as aniline, with nitrous acid (generated in situ from sodium nitrite (B80452) and a strong acid like hydrochloric acid) at low temperatures (0-5 °C) to form a diazonium salt, for instance, benzenediazonium (B1195382) chloride. byjus.com This diazonium salt is then coupled with a naphthol.

In the case of 2-naphthol (beta-naphthol), it is first dissolved in an alkaline solution, like sodium hydroxide, to form the more reactive naphthoxide ion. chemguide.co.uk This solution is then cooled and mixed with the cold benzenediazonium chloride solution. chemguide.co.uk The coupling reaction results in the formation of an intensely colored azo compound, often an orange-red precipitate. chemguide.co.ukwikipedia.org The diazonium ion typically attacks the para position of the coupling agent; however, if this position is blocked, it will couple at the ortho position, though at a slower rate. wikipedia.org These azo compounds possess an extended conjugated system involving the benzene (B151609) rings and the nitrogen bridge, which is responsible for their vibrant colors. chemguide.co.uk

A specific example is the coupling of the diazo compound derived from 1-amino-2-naphthol-4-sulfonic acid with 2-naphthol, which produces the dye Chrome Blue-Black R. google.com Due to the low reactivity of some diazo compounds, the coupling reaction is often carried out at high concentrations to increase the reaction rate. google.com

Table 2: Azo Coupling Reactions of Naphthols

Diazonium Salt Source Coupling Agent Conditions Product
Aniline 2-Naphthol Alkaline, 0-5 °C 2-Naphthol aniline dye (orange-red precipitate) chemguide.co.ukbyjus.com
Benzenediazonium chloride 2-Naphthol Alkaline, cold Orange-red azo compound chemguide.co.ukwikipedia.org
Diazotized sulfanilic acid 1-Naphthol (B170400) pH 9.9, 298 K 4-[(4′-sulfophenyl)azo]-1-naphthol and 2-[(4′-sulfophenyl)azo]-1-naphthol researchgate.net

Mechanistic Investigations of this compound Synthesis and Transformations

Computational Chemistry Approaches to Reaction Mechanisms (e.g., DFT Calculations)

Density Functional Theory (DFT) calculations have become an invaluable tool for elucidating the mechanisms of chemical reactions, including the synthesis and transformation of naphthol derivatives. acs.orgnih.govmdpi.com These computational studies provide insights into reaction pathways, transition state structures, and the factors governing selectivity.

For instance, DFT calculations have been employed to study the oxidation reactions of 1- and 2-naphthol by hydroxyl radicals. acs.orgnih.gov These studies, using methods like B3LYP/6-31+G(d,p), have identified the most favorable reaction sites and the nature of the transient species formed. acs.orgnih.gov In the case of 2-naphthol, the addition of the hydroxyl radical is predicted to occur primarily at the C1 and C8 positions, with the C1 adduct being the most energetically stable. acs.orgnih.gov

DFT has also been used to investigate the regioselective carboxylation of 2-naphthol, providing a theoretical explanation for the observed product distribution. scirp.org Furthermore, the mechanism of N-heterocyclic carbene (NHC) catalyzed annulation reactions involving β-naphthol has been studied using DFT at the MPWB1K/6-311G(d,p) level, revealing the preferred reaction pathway and explaining the observed stereoselectivity. rsc.org

In copper-catalyzed reactions of naphthols with α-aryl-α-diazoesters, two primary mechanistic pathways have been proposed: a Cu-carbene pathway and a Lewis acid-mediated pathway. rsc.org DFT calculations have been instrumental in distinguishing between these possibilities.

The Cu-carbene mechanism involves the decomposition of the diazo compound to form a copper-carbene species, which then undergoes an electrophilic addition at the ortho-position of the phenol. rsc.org Conversely, the Lewis acid pathway suggests that a copper salt, such as CuCl₂, acts as a Lewis acid to generate a carbocation from the diazoester. This carbocation then coordinates with the hydroxyl group of the phenol, facilitating the electrophilic addition. rsc.org

Recent DFT studies have shed light on this dichotomy. For the CuCl-catalyzed reaction, calculations revealed that the ortho-selective products arise from the C-H insertion of naphthols by a bimetallic copper carbene. mdpi.com The calculations also highlighted the importance of hydrogen bonding between the naphthol's hydroxyl group and the chlorine atoms of the catalyst in stabilizing the transition states and lowering their energies. mdpi.com In contrast, for the reaction catalyzed by the CuCl monomer, the electrophilic addition at the para-position was found to have a lower energy barrier. mdpi.com

Radical pathways have been identified in the ortho-alkylation of phenols and naphthols. For example, the reaction of β-naphthol with 1-phenylethanol (B42297) derivatives, catalyzed by a pincer-ruthenium complex in the presence of molecular oxygen, proceeds through a radical mechanism. rsc.org This involves the formation of a hydroxyl radical from the alcohol, followed by the generation of a secondary radical, which then leads to the selective formation of the ortho-alkylated product. rsc.org

Another instance of a radical pathway is observed in the light-driven alkylation of phenols using α-iodosulfones. nih.gov In this process, a halogen-bonded complex forms between the phenolate (B1203915) anion and the α-iodosulfone. nih.gov Upon light irradiation, this complex undergoes a single electron transfer (SET) to form a sulfonyl radical and a phenolate radical. The electrophilic sulfonyl radical then adds to the ortho-position of the phenolate. rsc.org

The halogenation of naphthols can proceed through cationic pathways, particularly when mediated by certain reagents. DFT calculations have been employed to elucidate these mechanisms.

For the chlorination of 2-naphthol using [bis(trifluoroacetoxy)iodo]benzene (B57053) (PIFA) and AlCl₃, theoretical calculations suggest that the reaction proceeds via a cationic pathway. bohrium.comresearchgate.net The active chlorinating species is not simply PhICl₂, but rather a complex characterized by an equilibrium between Cl–I(Ph)–OTFA–AlCl₃ and [Cl–I(Ph)][OTFA–AlCl₃]. researchgate.net This species is formed under neutral conditions. bohrium.com The mechanism involves the formation of this electrophilic chlorinating agent, which then attacks the electron-rich naphthol ring.

Similarly, in the electrophilic cyclization of arene-containing propargylic alcohols to form halogenated naphthalenes and naphthols, a cationic intermediate is proposed. nih.gov The reaction is believed to proceed via an anti-attack of the electrophile (like ICl or Br₂) and the aromatic ring on the alkyne, generating a cationic intermediate that subsequently leads to the final product. nih.gov

Thermodynamic and Kinetic Studies of Bond Dissociation

The gas-phase O-H BDE in phenol itself is a benchmark value, established at approximately 86.7 ± 0.7 kcal mol⁻¹. canada.ca This value can be influenced by substituents on the aromatic ring. nist.gov The naphthyl group, being an extended aromatic system, can delocalize the radical formed upon hydrogen abstraction, which would theoretically lower the BDE compared to unsubstituted phenol.

Theoretical investigations using methods like Density Functional Theory (DFT) are instrumental in predicting BDEs. worldscientific.comnih.gov For instance, studies on other complex phenols show that both the position and nature of substituents significantly affect the O-H bond strength. nist.gov Kinetic studies often focus on the rate of hydrogen abstraction from phenols by various radicals. The rate constants for these reactions are directly related to the O-H BDE; a weaker bond generally leads to a faster reaction. worldscientific.com

Table 1: O-H Bond Dissociation Free Energy (BDFE) for Selected Phenolic Compounds

CompoundBDFE (kcal/mol) in THF
p-methoxyphenol83.1 nih.gov
p-OMe-2,6-di-tert-butylphenol75.8 nih.gov
2,2,6,6-tetramethylpiperdine-N-hydroxide (TEMPO-H)66.5 nih.gov

Note: These values for related phenolic compounds illustrate the range of bond energies and the effect of substituents. The data was calculated in Tetrahydrofuran (THF).

Role of Catalysts and Reagents in Regioselectivity and Efficiency

Achieving the specific ortho-substitution required for this compound synthesis necessitates precise control over regioselectivity. Catalysts and reagents are pivotal in directing the reaction to the desired position and ensuring high efficiency.

Lewis acids are commonly employed to catalyze the acylation or alkylation of phenols. researchgate.net For example, iron(III) chloride (FeCl₃) has been shown to effectively catalyze the ortho-acylation of phenols and naphthols with high regioselectivity under microwave irradiation. researchgate.net Other Lewis acids like aluminum chloride (AlCl₃) and zinc chloride (ZnCl₂) also promote ortho-acylation. researchgate.net The choice of catalyst can dramatically influence the ratio of ortho to para products. In the chlorination of phenols, for instance, certain poly(alkylene sulphide) catalysts, when used with a Lewis acid like AlCl₃, show very high para-selectivity. mdpi.com

Transition metal catalysts, including copper, gold, iron, and palladium, are widely used for C-H functionalization of phenols. Current time information in Colombo, LK.nih.gov Copper- and iron-catalyzed reactions of naphthols with α-aryl-α-diazoesters can proceed via either a metal-carbene pathway or a Lewis acid-mediated pathway to achieve ortho-alkylation. Current time information in Colombo, LK. The regioselectivity can be fine-tuned by the ligand environment around the metal center. For instance, an iron-porphyrin catalyst enhances control over regioselectivity in the alkylation of 1-naphthol. Current time information in Colombo, LK. The proposed mechanism involves the formation of an Fe-phenolate, which then coordinates with the diazo compound, leading to electrophilic substitution at the ortho-position. Current time information in Colombo, LK.

Table 2: Catalysts in Regioselective Reactions of Phenols and Naphthols

Catalyst / ReagentReaction TypeSelectivityKey Finding
FeCl₃ / MicrowaveAcylationorthoProvides excellent yields of ortho-hydroxyaryl ketones with high regioselectivity. researchgate.net
CuCl₂ / DiazoestersAlkylationorthoProceeds via a proposed Lewis acid mediated pathway for ortho-alkylation of naphthols. Current time information in Colombo, LK.
Fe-Porphyrin / DiazoestersAlkylationorthoThe porphyrin ligand enhances regioselective control in the ortho-alkylation of 1-naphthol. Current time information in Colombo, LK.
Brønsted Acid (TfOH)AlkylationorthoCatalyzes cyclization followed by ortho-regioselective electrophilic alkylation of phenols. Current time information in Colombo, LK.
Sulphuryl chloride / Poly(alkylene sulphide)sChlorinationparaYields quantitative results with very high para/ortho ratios for chlorophenols. mdpi.com

In Situ Derivatization Mechanisms

In the context of chemical analysis, particularly for techniques like Gas Chromatography-Mass Spectrometry (GC-MS), polar compounds like this compound require derivatization to increase their volatility and thermal stability. In situ derivatization combines this step with sample preparation or injection. copernicus.org

The most common mechanism is silylation, where the acidic proton of the phenolic hydroxyl group is replaced by a non-polar trimethylsilyl (B98337) (TMS) group. sigmaaldrich.com Reagents such as N-Methyl-N-trimethylsilyl-trifluoroacetamide (MSTFA) or N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA), often with a catalyst like trimethylchlorosilane (TMCS), are used. copernicus.orgsigmaaldrich.com

The mechanism proceeds via nucleophilic attack of the phenolic oxygen on the silicon atom of the silylating agent, leading to the elimination of a stable leaving group (e.g., trifluoroacetamide). This reaction can be performed directly on a collection substrate (like a quartz fiber filter) during thermal desorption, where high temperatures (e.g., 300 °C) accelerate the reaction rate. copernicus.org Another approach involves in-syringe derivatization after a microextraction step, where the derivatizing reagent is mixed with the analyte extract inside the GC syringe just before injection. researchgate.net Acetylation using reagents like acetic anhydride is another method used to protect hydroxyl groups. mdpi.com

Mechanism of Phenolic Ring Formation

One novel method for synthesizing a phenolic ring, specifically that of 2-naphthol, involves the flash vacuum pyrolysis of a precursor molecule. researchgate.net The pyrolysis of 2,2-dimethyl-5-(2'-methylbenzylidene)-1,3-dioxan-4,6-dione at temperatures between 420-620°C yields 2-naphthol in nearly quantitative amounts. researchgate.net

The proposed mechanism for this transformation is as follows:

Formation of a Ketenecarbene : The initial pyrolysis step generates an intermediate 2-methylbenzylideneketene.

Current time information in Colombo, LK.nih.gov Hydrogen Migration : This ketene (B1206846) intermediate undergoes a Current time information in Colombo, LK.nih.gov sigmatropic rearrangement, where a hydrogen atom from the ortho-methyl group migrates to the ketene carbon. This step forms a vinylketene intermediate.

Intramolecular Cyclization : The vinylketene then undergoes a 6π-electron electrocyclization, forming a cyclohexadienone intermediate.

Tautomerization : A final tautomerization (enolization) of the cyclohexadienone yields the stable aromatic 2-naphthol ring system. researchgate.net

This pathway demonstrates a powerful method for constructing the naphthol scaffold from a readily available aldehyde precursor. researchgate.net

Intramolecular Cyclization Mechanisms

Naphthylphenols can undergo intramolecular cyclization reactions, often triggered by photochemical excitation. Studies on isomeric phenylnaphthols and naphthylphenols have revealed pathways involving Excited State Intramolecular Proton Transfer (ESIPT). acs.orgirb.hr

In the case of 2-(2-hydroxyphenyl)naphthalene, upon excitation to the first singlet state (S₁), a direct ESIPT can occur from the phenolic hydroxyl group to the adjacent naphthalene (B1677914) ring. acs.org This process can lead to the formation of a quinone methide intermediate, which was detected by laser flash photolysis. acs.org In the presence of a solvent like water, a solvent-assisted proton transfer can also occur. This sequential mechanism involves the deprotonation of the phenol in the excited state, followed by protonation of the naphthalene ring by the solvent, which can lead to the formation of stable cyclized naphthofuran photoproducts. acs.orgirb.hr

Furthermore, transition-metal catalysis can facilitate intramolecular cyclizations. Palladium-catalyzed reactions of 2-phenylphenols with haloalkynes can lead to a sequential C-H alkynylation followed by an annulation (cyclization) to construct highly functionalized benzo[b]furans. Current time information in Colombo, LK. Similarly, high-valent palladium-mediated intramolecular cyclization cascades have been developed to prepare spirocyclic cyclohexadienone structures from phenol derivatives. thieme-connect.com

Advanced Spectroscopic and Computational Characterization

Advanced Spectroscopic Techniques for Structural Elucidation

Spectroscopic techniques are indispensable for confirming the molecular structure of o-(2-Naphthyl)phenol. Each method offers unique insights into different aspects of the molecule's framework and functional groups.

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for mapping the carbon and hydrogen framework of a molecule. While specific experimental spectra for this compound are not widely published, the expected chemical shifts can be predicted based on the constituent phenolic and naphthyl moieties. researchgate.net

¹H NMR: The ¹H NMR spectrum is expected to show distinct signals for the aromatic protons and the single hydroxyl proton. The protons on the phenolic and naphthalenic rings would appear in the aromatic region, typically between 6.8 and 8.5 ppm. researchgate.netresearchgate.net The phenolic hydroxyl (-OH) proton signal is anticipated as a broad singlet, with its chemical shift being sensitive to solvent and concentration, generally appearing between 4 and 8 ppm. libretexts.org The proximity of the two aromatic systems would likely cause complex splitting patterns due to spin-spin coupling.

¹³C NMR: In the ¹³C NMR spectrum, the carbon atoms of the two aromatic rings would resonate in the typical downfield region of approximately 110 to 160 ppm. researchgate.net The carbon atom attached to the hydroxyl group is expected to be the most deshielded, appearing around 155-158 ppm due to the electronegativity of the oxygen atom. libretexts.orgrsc.org

Table 1: Predicted NMR Data for this compound

NMR Type Functional Group Predicted Chemical Shift (ppm)
¹H NMR Aromatic Protons (C-H) 6.8 - 8.5
Phenolic Proton (O-H) 4.0 - 8.0 (broad)
¹³C NMR Aromatic Carbons (C-C, C-H) 110 - 150

Note: These are predicted values based on analogous structures. Actual experimental values may vary.

Vibrational spectroscopy, including Infrared (IR) and Raman techniques, provides information on the functional groups present in a molecule. uc.edu The spectra of this compound would be characterized by vibrations of the hydroxyl group and the aromatic rings.

Key expected absorption bands include:

O-H Stretching: A prominent, broad absorption band in the IR spectrum between 3200 and 3600 cm⁻¹ corresponding to the stretching vibration of the hydroxyl group. fiveable.me

C-O Stretching: A strong band in the IR spectrum, typically in the 1180-1260 cm⁻¹ region, arising from the stretching of the phenolic C-O bond. fiveable.me

Aromatic C=C Stretching: Multiple sharp bands of weak to medium intensity between 1450 and 1600 cm⁻¹ in both IR and Raman spectra, characteristic of the carbon-carbon double bond stretching within the phenyl and naphthalene (B1677914) rings. fiveable.me

Aromatic C-H Stretching: Signals appearing above 3000 cm⁻¹.

C-H Bending (Out-of-Plane): Strong bands in the IR spectrum between 700 and 900 cm⁻¹, which are diagnostic for the substitution pattern on the aromatic rings. researchgate.net

While IR spectroscopy is sensitive to polar bonds like the O-H and C-O groups, Raman spectroscopy is particularly effective for analyzing the non-polar C=C bonds of the aromatic systems. mdpi.comresearchgate.net

Table 2: Principal Vibrational Bands Expected for this compound

Vibrational Mode Expected Wavenumber (cm⁻¹) Typical Intensity
O-H Stretch 3200 - 3600 Strong, Broad (IR)
Aromatic C-H Stretch 3000 - 3100 Medium (IR)
Aromatic C=C Stretch 1450 - 1600 Medium to Weak (IR, Raman)
C-O Stretch 1180 - 1260 Strong (IR)

Ultraviolet-Visible (UV-Vis) spectroscopy measures the electronic transitions within a molecule, primarily the π → π* transitions in conjugated systems. Both the phenol (B47542) and naphthalene components of this compound are chromophores. Benzene (B151609), the parent aromatic for the phenol ring, exhibits strong absorption below 200 nm and weaker bands around 254 nm. msu.edu Phenol itself shows an absorption maximum around 275 nm. docbrown.info Naphthalene, with its more extended conjugated system, absorbs light at longer wavelengths than benzene. msu.edu

For this compound, the electronic conjugation between the phenyl and naphthyl rings is expected to cause a bathochromic shift (a shift to longer wavelengths) compared to either phenol or naphthalene alone. bgu.ac.il The UV-Vis spectrum would likely display strong absorption bands in the ultraviolet region, with the exact maxima (λ_max) depending on the solvent used. researchgate.netacademie-sciences.fr

Mass spectrometry (MS) is used to determine the molecular weight and elemental composition of a compound by measuring its mass-to-charge ratio (m/z). The exact mass of this compound is 220.088815 Da. nih.gov In a typical mass spectrum, phenols are known to exhibit a strong molecular ion peak (M⁺), which would be expected at m/z ≈ 220 for this compound. libretexts.org

Fragmentation analysis provides further structural information. Common fragmentation patterns for phenols include the loss of a hydrogen atom (M-1) or the loss of a carbon monoxide molecule (M-28). libretexts.org High-resolution mass spectrometry (HRMS) can confirm the molecular formula, C₁₆H₁₂O, with high accuracy. rsc.org

Mass Spectrometry (MS)

Computational Chemistry for Electronic and Molecular Structure

Computational chemistry provides theoretical insights into the molecular and electronic properties of this compound. Quantum chemical calculations, such as Density Functional Theory (DFT), can be used to predict geometries, vibrational frequencies, and electronic spectra, which complement experimental data. researchgate.netnih.gov

Several key molecular descriptors for this compound have been calculated and are available in public databases. These descriptors help predict the compound's behavior in various chemical and biological systems.

Table 3: Computed Molecular Properties of this compound

Property Value Reference
Molecular Weight 220.27 g/mol chemscene.com
Exact Mass 220.088815 Da nih.gov
XLogP3 4.3 nih.gov
Topological Polar Surface Area (TPSA) 20.23 Ų chemscene.com
Hydrogen Bond Donor Count 1 nih.gov
Hydrogen Bond Acceptor Count 1 nih.gov

XLogP3: This value indicates the lipophilicity of the molecule, suggesting it is more soluble in fats and oils than in water.

Topological Polar Surface Area (TPSA): The TPSA is related to a molecule's ability to form hydrogen bonds and is often used to predict transport properties. chemscene.com

Hydrogen Bond Counts: The presence of one hydrogen bond donor (the -OH group) and one acceptor (the oxygen atom) highlights its capacity for intermolecular interactions. nih.gov

Density Functional Theory (DFT) Studies of Geometries and Interactions

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, making it ideal for predicting molecular geometries, energies, and interaction dynamics. DFT calculations, particularly using functionals like B3LYP, have been successfully employed to model heterocyclic bases and hydrogen-bonded systems, providing a good balance between accuracy and computational cost.

Studies on the related compound, 2-naphthol (B1666908), demonstrate the utility of DFT in understanding molecular interactions in different environments. For instance, DFT calculations at the B3LYP/6-31(G)d level were used to explain the molecular interactions of 2-naphthol in binary solvent mixtures of water-methanol and water-ethanol. The dipole moment of the 2-naphthol-ethanol complex was found to be greater than that of the 2-naphthol-methanol complex, suggesting a stronger association in the former.

Furthermore, DFT has been used to study proton dissociation in naphthol-based photoacids by modeling the process in a complex with a water molecule. These calculations, often benchmarked against higher-level methods like Time-Dependent DFT (TDDFT), help in accurately mapping the potential energy surface of such reactions. Research on other substituted phenols shows that DFT can determine intramolecular hydrogen bond enthalpies (ΔHintra-HB) and correlate them with various geometric and electronic parameters.

Table 1: Theoretical Dipole Moments of 2-Naphthol Complexes Calculated by DFT/B3LYP/6-31(G)d

Complex Phase Dipole Moment (Debye)
2-Naphthol + Methanol (B129727) Gas 3.01
2-Naphthol + Methanol Water 4.88
2-Naphthol + Ethanol Gas 3.04
2-Naphthol + Ethanol Water 4.93

This table is generated based on data for 2-Naphthol complexes.

Ab Initio Calculations for Intermolecular Interactions

Ab initio calculations, which are based on first principles of quantum mechanics without reliance on empirical parameters, are crucial for accurately describing intermolecular interactions. These methods, particularly Møller-Plesset perturbation theory (MP2), are well-established for calculating long-range interaction energies in small molecular clusters.

A combined experimental and theoretical study on the 2-naphthol·H₂O complex employed ab initio Hartree-Fock (HF) calculations with the 6-31G(d,p) basis set. These calculations identified the minimum-energy structures and transition states, revealing that the complex has a trans-linear hydrogen bond arrangement. The calculated binding energy for trans-2-naphthol·H₂O was found to be -6.1 kcal/mol, which is very similar to the binding energy calculated for the phenol·H₂O complex, indicating that the extension of the π-system has a minor effect on the hydrogen bonding conditions. The energy barrier for the internal rotation of the water moiety around the hydrogen bond was calculated to be only 0.5 kcal/mol.

In another study, ab initio calculations at the HF/6-31G level were used to identify the cis- and trans-isomers of bare 2-naphthol by comparing calculated and observed OH vibrational frequencies. This research further examined the structures of 2-naphthol-(H₂O)n clusters, finding that clusters with n=2 and 3 form ring structures.

Table 2: Calculated Binding Energies and Structural Parameters for Phenol and Naphthol Water Complexes

Complex Method/Basis Set Binding Energy (kcal/mol) H-Bond Barrier (kcal/mol)
phenol·H₂O MP2/6-311G++(d,p) -6.08 0.4
trans-2-naphthol·H₂O HF/6-31G(d,p) -6.1 0.5

Data sourced from ab initio studies on phenol and 2-naphthol complexes.

Natural Bond Orbital (NBO) Analysis

Natural Bond Orbital (NBO) analysis is a theoretical method that transforms the complex, delocalized molecular wave function into a localized form that aligns with the chemist's intuitive Lewis structure picture of one-center (lone pairs) and two-center (bonds) orbitals. This analysis provides detailed information about electron density distribution, donor-acceptor interactions, and intramolecular and intermolecular charge transfer, which are key to understanding chemical stability and reactivity.

The strength of an interaction, such as a hydrogen bond, can be quantified by calculating the second-order perturbation stabilization energy (E(2)) between the donor and acceptor orbitals. This energy represents the stabilization resulting from the charge transfer from a filled lone pair orbital (n) of the proton acceptor to an unfilled antibonding orbital (σ*) of the proton donor.

While a specific NBO analysis for this compound was not found, studies on similar hydrogen-bonded systems illustrate the method's power. For example, in complexes of 2-chloroaniline (B154045) with carboxylic acids, NBO analysis was performed at the B3LYP/6-311++G(d,p) level to evaluate the strength of various intermolecular interactions. The analysis revealed significant stabilization energies for O-H···N hydrogen bonds, indicating strong charge transfer and a substantial covalent character to the bond.

Table 3: Illustrative NBO Stabilization Energies (E(2)) for Hydrogen Bonds in 2-Chloroaniline-Formic Acid Complex

Donor NBO (i) Acceptor NBO (j) E(2) (kcal/mol)
LP(1) N₅ σ*(O₁-H₂) 27.63
LP(2) O₁ σ*(N₅-H₆) 2.59

This table presents data from a representative system to illustrate the outputs of NBO analysis. LP denotes a lone pair orbital.

Bader's Atoms in Molecules (AIM) Analysis

The Quantum Theory of Atoms in Molecules (QTAIM), developed by Richard Bader, provides a rigorous definition of atoms and chemical bonds based on the topology of the electron density (ρ(r)). Within this framework, a chemical bond is associated with a bond path—a line of maximum electron density linking two nuclei—and a (3, -1) bond critical point (BCP) where the gradient of the electron density is zero.

The nature of the chemical bond can be characterized by analyzing the properties of the electron density at the BCP. Key parameters include the electron density itself (ρ(r)) and its Laplacian (∇²ρ(r)). For covalent (shared-shell) interactions, ρ(r) is high and ∇²ρ(r) is negative, indicating a concentration of electronic charge at the BCP. For closed-shell interactions, such as hydrogen bonds and van der Waals forces, both ρ(r) and ∇²ρ(r) are typically small and positive.

In the study of 2-chloroaniline–carboxylic acid complexes, AIM analysis was used to confirm and characterize the hydrogen bonds. The topological parameters calculated at the BCPs of the O-H···N bonds were consistent with the criteria for strong hydrogen bonding, corroborating the findings from NBO analysis.

Table 4: Illustrative AIM Topological Parameters for Hydrogen Bonds in 2-Chloroaniline-Formic Acid Complex

H-Bond Type ρ(r) (a.u.) ∇²ρ(r) (a.u.)
O-H···N 0.0432 0.1264
N-H···O 0.0105 0.0441

This table presents data from a representative system to illustrate the outputs of AIM analysis. ρ(r) is the electron density and ∇²ρ(r) is its Laplacian at the bond critical point.

Molecular Docking for Binding Mechanisms

Molecular docking is a computational simulation technique that predicts the preferred orientation of one molecule (a ligand) when bound to a second (a receptor, typically a protein) to form a stable complex. This method is instrumental in drug discovery and molecular biology for understanding binding mechanisms, predicting binding affinity (often expressed as a binding energy), and identifying key intermolecular interactions such as hydrogen bonds and hydrophobic contacts.

Docking studies on compounds structurally related to this compound reveal how this class of molecules interacts with biological targets. For example, the binding interaction of a synthetic 1,4-naphthoquinone (B94277) derivative with human serum albumin (HSA) was investigated using molecular docking. The results showed that the compound preferentially binds to subdomain IIA (site I) of HSA with a binding affinity of -7.15 kcal/mol. In another study, a binuclear Ruthenium(II)-1-naphthylhydrazine complex was docked with bovine serum albumin (BSA), yielding a calculated binding energy of -29.8 kJ/mol (-7.12 kcal/mol), which was in good agreement with experimental data and indicated a high affinity for the protein receptor. The analysis identified key amino acid residues involved in the binding, providing a structural basis for the observed affinity. Such studies are crucial for predicting the pharmacokinetic properties of potential drug candidates.

Table 5: Illustrative Molecular Docking Results for Naphthyl Derivatives with Serum Albumin

Ligand Protein Binding Site Binding Energy
2-(4-methoxyanilino)naphthalene-1,4-dione Human Serum Albumin Subdomain IIA (Site I) -7.15 kcal/mol
[{RuCl(η⁶-p-cymene)}₂(μ-Cl)(μ-1-N,N′-naphthyl)]⁺ Bovine Serum Albumin Site I (Sudlow's site) -29.8 kJ/mol

This table showcases typical results from molecular docking studies on related naphthyl compounds.

Photophysical Properties and Excited State Dynamics

Excited State Proton Transfer (ESPT) Mechanisms

Excited-state proton transfer is a fundamental photochemical reaction where a proton is transferred from an acidic moiety to a basic site within the same molecule or to a nearby solvent molecule. mdpi.com This process is driven by the significant change in the acidity and basicity of functional groups upon photoexcitation. mdpi.com For o-(2-Naphthyl)phenol, two primary ESPT mechanisms are operative: a direct intramolecular route and a solvent-mediated pathway.

A notable characteristic of this compound, also known as 2-(2-hydroxyphenyl)naphthalene, is its capacity to undergo a highly efficient Excited State Intramolecular Proton Transfer (ESIPT). acs.orgnih.govirb.hr Unlike typical ESIPT reactions that occur between heteroatoms (e.g., O–H···N), this compound exemplifies a rarer class where the phenolic proton is transferred to an sp2-hybridized carbon atom on the adjacent aromatic ring. nih.gov

Investigations combining preparative photolyses, fluorescence spectroscopy, and laser flash photolysis (LFP) have elucidated this mechanism in detail. acs.orgnih.gov Upon excitation to the first singlet excited state (S1), the phenolic proton is transferred directly to the C1 carbon of the naphthalene (B1677914) ring. acs.orgnih.gov This process is remarkably efficient, with a quantum yield for deuterium (B1214612) exchange of approximately 0.3. nih.govirb.hr The ESIPT reaction proceeds through a conical intersection with the ground state (S0), leading to the formation of a transient keto-tautomer known as a quinone methide (QM). acs.orgnih.gov LFP studies have successfully detected this QM intermediate, measuring its lifetime to be approximately 26 ± 3 nanoseconds in acetonitrile (B52724). acs.orgnih.gov The high efficiency of this ESIPT pathway is attributed to a favorable ground-state conformation that facilitates the proton transfer. acs.orgnih.gov

In addition to the direct intramolecular pathway, this compound can also engage in solvent-assisted excited-state proton transfer, particularly in protic solvents like water. acs.org This mechanism occurs via a sequential process. acs.orgnih.gov First, the photo-excited phenol (B47542) undergoes deprotonation to form a phenolate (B1203915) anion in the excited state. acs.org Subsequently, the phenolate is protonated by a solvent molecule, such as water. acs.orgnih.gov

Excited State Intramolecular Proton Transfer (ESIPT)

Fluorescence and Absorption Spectroscopy in Varied Media

The absorption and emission properties of this compound are intrinsically linked to its excited-state processes and are highly sensitive to the surrounding solvent environment. Spectroscopic analysis provides crucial insights into these dynamics.

The ground state acidity, or ionization constant (pKa), of a phenolic compound can be determined using UV-Vis absorption spectroscopy. researchgate.net This method leverages the fact that the protonated phenol (ArOH) and its deprotonated conjugate base, the phenolate anion (ArO⁻), possess distinct absorption spectra. researchgate.net

Table 1. Illustrative Data for Spectrophotometric pKa Determination of a Phenolic Compound.
SolutionpHAbsorbance at λmax(ArO⁻)Calculated [ArOH] (M)Calculated [ArO⁻] (M)log([ArO⁻]/[ArOH])Calculated pKa
0.1 M HCl1.00.0501.00 x 10⁻⁵0--
Buffer9.50.4755.00 x 10⁻⁶5.00 x 10⁻⁶0.009.50
0.1 M NaOH13.00.90001.00 x 10⁻⁵--

Note: The data in this table is for illustrative purposes to demonstrate the methodology.

The fluorescence quantum yield (Φf) is a measure of the efficiency of the fluorescence process, defined as the ratio of photons emitted to photons absorbed. For this compound, the highly efficient ESIPT pathway serves as a major non-radiative de-excitation channel, which would be expected to result in a relatively low fluorescence quantum yield.

The standard method for measuring Φf involves comparing the integrated fluorescence intensity of the sample to that of a well-characterized standard with a known quantum yield, such as quinine (B1679958) sulfate (B86663). nih.govacs.org Measurements are taken in the same solvent, or corrections are applied for the solvent's refractive index. acs.org The quantum yield is sensitive to solvent properties like polarity and hydrogen-bonding ability, which can influence the rates of competing non-radiative decay processes. acs.org

Table 2. Representative Fluorescence Quantum Yields (Φf) for a Fluorophore in Various Solvents.
SolventSolvent TypeAbsorption Max (nm)Emission Max (nm)Illustrative Φf
HexaneNonpolar3253660.15
AcetonitrilePolar Aprotic3313750.08
Methanol (B129727)Polar Protic3353800.05

Note: The data in this table is illustrative. For this compound, the actual Φf values are expected to be low due to the competing ESIPT process.

When continuously exposed to light, especially UV radiation, fluorescent molecules can undergo irreversible chemical changes that lead to a loss of absorption (photobleaching) and/or the breakdown of the molecule into smaller fragments (photodegradation). researchgate.net For phenolic compounds, photodegradation is often initiated by the formation of phenoxyl radicals. researchgate.net

The rate and mechanism of these processes are highly dependent on the sample's matrix. copernicus.org For instance, studies on nitrophenols have shown that photobleaching can be significantly faster in aqueous solutions compared to when the compound is adsorbed on a solid surface like a filter. copernicus.org The presence of other chemical species, such as photocatalysts (e.g., H₂O₂) or antioxidants, can also dramatically alter the degradation kinetics. nih.gov Photodegradation can proceed through various pathways, including reactions with reactive oxygen species like singlet oxygen or hydroxyl radicals.

Table 3. Illustrative Relative Photodegradation Rates for a Phenolic Compound Under Different Conditions.
ConditionPrimary MechanismRelative Degradation Rate
UV in WaterDirect Photolysis1.0
UV in Water + H₂O₂Hydroxyl Radical Attack~5-10x faster
UV on Solid SurfaceDirect Photolysis (restricted mobility)~10-20x slower
UV in Water + AntioxidantRadical ScavengingSlower

Note: The data in this table is illustrative of general trends observed for phenolic compounds.

Fluorescence Quantum Yield Studies

Influence of Substituents and Environment on Photophysical Behavior

The photophysical characteristics of aromatic molecules like this compound are not intrinsic but are profoundly influenced by their chemical surroundings and structural modifications. Substituents appended to the aromatic rings and the nature of the solvent environment can dramatically alter the molecule's absorption and emission properties, as well as its excited-state deactivation pathways.

Research into analogous molecular structures, such as substituted phenols and naphthols, provides a framework for understanding these effects. The electronic nature of a substituent group is a primary determinant of photophysical behavior. Electron-donating groups (EDGs) like amino (–NH₂) or methoxy (B1213986) (–OCH₃) and electron-withdrawing groups (EWGs) such as cyano (–CN) or nitro (–NO₂) modify the energy of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO).

Computational and experimental studies on related phenol derivatives show that EDGs tend to increase the energy of the HOMO, while EWGs lower the energy of the LUMO. aip.org This manipulation of the HOMO-LUMO energy gap directly impacts the wavelengths of light the molecule absorbs and emits. Generally, EDGs lead to higher absorption and emission peaks (a bathochromic or red shift), whereas EWGs can also induce bathochromic shifts by decreasing the LUMO energy levels. aip.orgresearchgate.net For instance, in a study on 2-(oxazolinyl)-phenol derivatives, the addition of a strong electron-donating –NH₂ group resulted in a significant red shift in the absorption wavelength. aip.org These substituent-induced changes are critical for tuning a molecule for a specific application. aip.org

The surrounding environment, particularly the solvent, plays an equally crucial role. The polarity of the solvent and its ability to form hydrogen bonds can significantly influence fluorescence and excited-state dynamics. bose.res.in In polar or protic solvents, intermolecular hydrogen bonding between the solvent and the phenolic hydroxyl group can occur. bose.res.in These interactions can alter the energy of the excited state and facilitate non-radiative decay pathways, sometimes leading to fluorescence quenching. researchgate.net The phenomenon of excited-state intramolecular proton transfer (ESIPT), a process where a proton is transferred within the molecule in its excited state, is highly sensitive to environmental factors. aip.orgirb.hr Solvents can assist in this proton transfer, altering the emission properties of the molecule. irb.hr The adsorption of naphthol species onto silver nanoparticles, a specific type of environmental interaction, has also been shown to produce distinct spectral patterns, indicating a change in molecular structure and orientation upon surface binding. researchgate.net

Table 1: Influence of Substituents on the Photophysical Properties of 2-(oxazolinyl)-phenol Derivatives (Data from Computational Analysis). aip.org
Substituent (R)Hammett Constant (σp)Substituent TypeCalculated Absorption (λabs, nm)Calculated Emission (λem, nm)
–NH₂-0.57Strong Electron Donating525.0620.0
–OCH₃-0.28Electron Donating480.0585.0
–CH₃-0.14Weak Electron Donating460.0565.0
–H0.00Reference450.0550.0
–Cl+0.24Weak Electron Withdrawing445.0540.0
–COOH+0.44Electron Withdrawing440.0530.0
–NO₂+0.81Strong Electron Withdrawing430.0515.0

Applications in Photosensitizers and Related Photonic Materials

The tunable photophysical properties of this compound and its derivatives make them attractive candidates for use as photosensitizers and in the development of advanced photonic materials.

A photosensitizer (PS) is a molecule that, upon absorbing light energy, can induce a chemical change in another molecule. nih.gov In many applications, particularly in photodynamic therapy (PDT) for cancer, the PS transfers its absorbed energy to molecular oxygen. nih.gov This process can occur via two primary mechanisms: a Type I reaction, which involves electron or proton transfer to form radical ions that react with oxygen to produce reactive oxygen species (ROS) like superoxide (B77818) and hydroxyl radicals, or a Type II reaction, where energy is directly transferred to ground-state triplet oxygen to generate highly reactive singlet oxygen (¹O₂). nih.govnih.gov

Phenolic and naphtholic compounds are well-suited for such applications. Their excited states can participate in the necessary energy or electron transfer processes. For example, nanoparticles made from poly(2-aminophenol), a related polymer, have been shown to generate heat and cytotoxic ROS when irradiated with light, demonstrating their photosensitizing ability. nih.gov The effectiveness of PDT can be enhanced by encapsulating photosensitizers within nanocarriers, which can improve solubility, stability, and targeting. mdpi.comthno.org

Beyond PDT, the unique optical properties of these compounds lend themselves to broader applications in photonic materials. Derivatives of 2-naphthol (B1666908) have been investigated for their potential as non-linear optical (NLO) materials, which are crucial for technologies like high-power lasers and electro-optic devices. researchgate.net Furthermore, functionalized phenols and naphthols serve as essential building blocks, or "linkers," for creating complex, porous structures like Metal-Organic Frameworks (MOFs) and Covalent Organic Frameworks (COFs). chemscene.comambeed.com These materials are highly valued for their applications in gas storage, catalysis, and chemical sensing, often leveraging the photophysical characteristics of their organic components. mdpi.comchemscene.com

Table 2: Applications of Naphthyl-Phenol Derivatives in Photonics
Application AreaDescriptionRelevant PropertiesExample Compounds/Systems
Photosensitizers (PDT)Used in photodynamic therapy to generate reactive oxygen species (ROS) that kill cancer cells upon light activation. nih.govEfficient light absorption, high triplet state yield, energy transfer to molecular oxygen.Porphyrins, Poly(2-aminophenol) nanoparticles. nih.govthno.org
Non-Linear Optical (NLO) MaterialsMaterials that exhibit a nonlinear optical response to intense laser light, used in frequency conversion and optical switching. researchgate.netHigh molecular hyperpolarizability, specific crystal structure (non-centrosymmetric).1-(morpholino(phenyl)methyl)naphthalen-2-ol. researchgate.net
Organic Framework Linkers (MOFs/COFs)Serve as the organic struts in the construction of highly porous crystalline materials for sensing, catalysis, and storage. chemscene.comDefined geometry, functional groups for coordination, inherent fluorescence for sensing applications.2-Amino-1-naphthol, 2-(Phenylethynyl)phenol. chemscene.comambeed.com
Fluorescent DyesUsed as probes in biological imaging and chemical sensing due to their emissive properties. researchgate.netHigh fluorescence quantum yield, sensitivity to environmental changes (solvatochromism).Phenothiazine derivatives, β-(hydroxyaryl)-butenolides. researchgate.net

Interactions with Biological Systems and Antimicrobial Mechanisms

Antimicrobial Activity and Structure-Activity Relationships (SAR)

The antimicrobial efficacy of phenolic compounds, including o-(2-Naphthyl)phenol, is closely linked to their chemical structure. Specific structural features and their influence on activity against various microorganisms have been the focus of numerous studies.

Research indicates that this compound and its derivatives generally exhibit greater activity against Gram-positive bacteria compared to Gram-negative bacteria. A study investigating a range of lipophilic phenols and naphthols found that compounds with two aromatic rings, such as the biphenyl (B1667301) and naphthalene (B1677914) derivatives, were active against Gram-positive strains like Staphylococcus aureus and Bacillus subtilis. However, these compounds were largely inactive against Gram-negative bacteria such as Escherichia coli and Klebsiella pneumoniae. This suggests that the antimicrobial action is not simply due to non-specific membrane disruption but may involve a more specific mechanism of action, particularly against Gram-positive bacteria. The differential susceptibility is often attributed to the structural differences in the cell envelopes of these two bacterial types. frontiersin.org

Table 1: Antimicrobial Activity of Selected Phenolic Compounds

Compound/Derivative Gram-Positive Bacteria Gram-Negative Bacteria Fungi (Candida albicans)
Derivatives of 3- and 4-hydroxy-biphenyl Active Inactive Inactive
Naphthalene derivative (compound 37) Active Weakly active against E. coli Inactive
QM 41 Most Active Inactive Active at higher concentrations

| QM 42 | Inactive | Inactive | Inactive |

Source: In vitro Investigation of the Antimicrobial Activity of a Series of Lipophilic Phenols and Naphthols.

A key hypothesis for the antimicrobial action of certain phenolic compounds, including derivatives of this compound, involves their metabolic transformation into quinone methides (QMs). QMs are highly reactive intermediates that can be formed from phenolic compounds. irb.hracs.orgacs.org The antimicrobial activities of a series of phenols and naphthols were found to correlate with their ability to form these reactive species. This suggests a potential mode of action where the parent compound is metabolized within the bacterial cell to the more cytotoxic QM. The transient and highly reactive nature of most QMs makes their direct detection within living cells challenging.

The antimicrobial activity of phenolic compounds is significantly influenced by their chemical structure, particularly the presence and position of hydroxyl (-OH) groups and the delocalization of π-electrons in their aromatic rings. mdpi.com The hydroxyl group can form hydrogen bonds with vital cellular components like proteins and nucleic acids. mdpi.comnih.gov The aromatic backbone allows for the delocalization of electrons, which affects the molecule's lipophilicity and, consequently, its ability to interact with microbial membranes. mdpi.com

The structure-activity relationship (SAR) studies highlight that the electronic environment and substituents on the chalcone (B49325) derivatives, which share structural similarities with phenolic compounds, significantly impact their antimicrobial potential. researchgate.net For stilbene (B7821643) derivatives, the presence of a hydroxyl group on the phenyl ring is crucial for antimicrobial activity. rsc.org

Phenolic compounds can exert their antimicrobial effects through various mechanisms, including interaction with the microbial cell membrane and inhibition of essential biosynthetic pathways. frontiersin.org Due to their partial lipophilic character, they can pass through the cell membrane via passive diffusion, leading to cytoplasm acidification and disruption of the membrane, which causes the leakage of intracellular components and ultimately cell death. mdpi.com Some phenolic compounds have been shown to inhibit DNA synthesis. nih.gov For instance, the bactericidal action of certain phenolics results from both the disruption of the membrane potential and the inhibition of DNA synthesis. frontiersin.org However, one study on 2-naphthol (B1666908) indicated it did not induce unscheduled DNA synthesis in rat hepatocytes. oecd.org

Quorum sensing (QS) is a cell-to-cell communication process that bacteria use to coordinate gene expression, including the formation of biofilms and production of virulence factors. scielo.br Phenolic compounds have been investigated as potential inhibitors of QS. frontiersin.orgfrontiersin.org By interfering with QS signaling, these compounds can reduce the production of virulence factors and inhibit biofilm formation without directly killing the bacteria, which may exert less selective pressure for the development of resistance. scielo.brfrontiersin.orgfrontiersin.org

Several natural phenolic compounds have demonstrated the ability to inhibit biofilm formation in various bacteria, including multidrug-resistant strains. frontiersin.orgchiet.edu.eg For example, certain phenolic derivatives can significantly reduce the formation of biofilms by pathogens like Pseudomonas aeruginosa and Serratia marcescens. mdpi.com The inhibition of biofilm-related structures like curli and cellulose (B213188) in E. coli has been observed with compounds like epigallocatechin gallate. frontiersin.org

Interaction with Microbial Cell Membranes and DNA Synthesis Inhibition

Enzyme Interactions and Inhibition Mechanisms

Phenolic compounds, including this compound derivatives, can interact with and inhibit various enzymes, which is a key aspect of their biological activity. These interactions can be either reversible or irreversible. du.ac.inbgc.ac.in

Irreversible inhibitors often form covalent bonds with the enzyme, permanently modifying its structure and function. du.ac.in Conversely, reversible inhibition is characterized by non-covalent interactions, such as hydrogen bonds and hydrophobic interactions, between the inhibitor and the enzyme. du.ac.in

Naphthoquinones, which can be derived from naphthols, have been found to inhibit efflux pumps in Gram-negative bacteria, which are involved in resistance to many natural antimicrobial products. frontiersin.org Furthermore, derivatives of 2-naphthol have been studied for their potential to inhibit key enzymes in cancer cell proliferation, such as topoisomerases I & II and tyrosine kinase receptors like EGFR and VEGFR-2. researchgate.net Some simple phenols interact with the sulfhydryl groups of microbial enzymes, leading to their inhibition. mdpi.com

Carbonic Anhydrase Inhibition Studies

Phenolic compounds are recognized as a significant class of carbonic anhydrase (CA) inhibitors. mdpi.comunifi.it Their mechanism of action, however, is distinct from the classical sulfonamide inhibitors. unifi.itresearchgate.net Instead of directly binding to the zinc ion in the active site, phenols are thought to anchor to the zinc-bound water molecule through hydrogen bonding. researchgate.net The hydroxyl group of the phenol (B47542) is considered a "zinc–water binding group". unifi.it

Studies on various phenol derivatives have demonstrated their potential as effective inhibitors against several human carbonic anhydrase (hCA) isoforms. unifi.it For instance, phenol itself shows effective inhibition against hCA I–IV, IX, XII, and XIV. unifi.it The structure-activity relationship studies have indicated that the inclusion of bulkier aryl groups, such as a 2-naphthyl ring, is significant for the inhibitory action. nih.gov While specific inhibition data for this compound is not detailed in the provided results, the general findings for phenol-based inhibitors suggest its potential as a carbonic anhydrase inhibitor. mdpi.comnih.gov

Heme Peroxidase Interaction and Inhibition

The interaction of phenolic compounds, including 2-naphthol (a structural isomer of this compound), with heme peroxidases has been a subject of study. Heme peroxidases, in their resting state, contain a ferric heme group that gets oxidized to Compound I, a key intermediate in the catalytic cycle. nih.govfrontiersin.org This oxidation is typically achieved through a reaction with hydrogen peroxide. nih.gov

In the context of phenol derivatives, it has been observed that they can act as substrates for peroxidase-catalyzed oxidation. mdpi.com The oxidation rate for 2-naphthol is notably high, approaching the diffusion limit for enzyme catalysis. mdpi.com However, the intermediate products of this oxidation, which are oligomers of the parent phenol, can also interact with the peroxidase. mdpi.com These oligomers have been found to bind to the enzyme with higher affinity than the monomers, with hydrophobic interactions being the primary binding force. mdpi.com This interaction can potentially lead to the inhibition of the heme peroxidase by "cloaking" the active site. mdpi.com

Molecular Docking and Binding Site Analysis (e.g., Hydrogen Bonding, Hydrophobic Interactions)

Molecular docking studies provide insights into the binding of ligands to proteins, highlighting key interactions such as hydrogen bonds and hydrophobic interactions that stabilize the complex. plos.orgresearchgate.net For phenolic compounds interacting with heme peroxidases, docking calculations have revealed that the main binding force for oligomeric intermediates is hydrophobic interaction. mdpi.com

Hydrogen bonding also plays a crucial role. In the interaction of naphthol oligomers with peroxidase, hydrogen bonds are formed with several amino acid residues within or near the heme pocket, including Arg52, Pro154, Asn158, Glu190, and Gly191. mdpi.com While Arg52 is hydrophilic, the other amino acids are hydrophobic. mdpi.com The hydrogen bonding primarily occurs with the oxygen atom of the C=O group in the peptide backbone of these amino acids. mdpi.com Naphthols, specifically, can also form hydrogen bonds with the oxygen atom of the Fe=O group and the propionate (B1217596) residue of the heme. mdpi.com

For carbonic anhydrase inhibitors, the formation of hydrogen bonds is a key aspect of their inhibitory mechanism. researchgate.net Phenol-based inhibitors are known to anchor to the zinc-bound water molecule in the active site via hydrogen bonding. researchgate.net The stability of a protein-ligand complex is often enhanced by a greater number of hydrogen bonds. researchgate.net

Metabolism and Biotransformation Pathways in Biological Systems

The metabolism of phenolic compounds is a critical process for their detoxification and elimination from the body. www.gov.ukkombuchabrewers.org The primary pathways involved are conjugation and hydroxylation. www.gov.ukwho.int

Conjugation with Glucuronic Acid and Sulfuric Acid

Conjugation with glucuronic acid (glucuronidation) and sulfuric acid (sulfation) are major phase II metabolic pathways for phenols. www.gov.ukkombuchabrewers.orgwho.int These reactions increase the water solubility of the compounds, facilitating their excretion. kombuchabrewers.orghmdb.ca The enzymes responsible for glucuronidation are UDP-glucuronosyltransferases (UGTs). kombuchabrewers.orghelsinki.fi

The relative importance of glucuronidation versus sulfation can vary depending on the dose and the animal species. who.int At lower doses of phenol, sulfate (B86663) conjugation tends to be the predominant pathway, while at higher doses, glucuronide conjugation becomes more significant. www.gov.uk The liver is a primary site for these conjugation reactions. www.gov.uk The resulting glucuronide and sulfate conjugates are mainly excreted in the urine. www.gov.uk

Hydroxylation to Catechol and Hydroquinone

Hydroxylation is another significant metabolic pathway for phenolic compounds, leading to the formation of dihydroxybenzenes such as catechol and hydroquinone. who.intmdpi.comiitm.ac.in This is a phase I biotransformation reaction. mdpi.com In the case of phenol, it is hydroxylated to a lesser extent into catechol and hydroquinone. www.gov.ukwho.int The conversion of phenol to catechol is often the initial step in its aerobic catabolism by bacteria, catalyzed by the enzyme phenol hydroxylase (also known as phenol 2-monooxygenase). mdpi.comnih.gov

Industrial processes have also been developed for the hydroxylation of phenol to produce catechol and hydroquinone, often using hydrogen peroxide as the oxidant and various catalysts. mdpi.comgoogle.comresearchgate.net

Formation of Reactive Metabolites (e.g., 4,4-biphenol, diphenoquinone)

The metabolism of phenols can also lead to the formation of reactive metabolites. For instance, in vitro studies have shown that phenol can undergo peroxidation to form 4,4'-biphenol and diphenoquinone. cdc.gov This reaction has been demonstrated in cell preparations with high peroxidase activity and with purified peroxidase enzymes. cdc.gov The formation of these reactive species from phenolic compounds could have toxicological implications. researchgate.net

Environmental Fate and Biotransformation

Degradation Pathways in Water and Soil

In soil and water, o-(2-Naphthyl)phenol is subject to breakdown through both non-biological and biological mechanisms. who.int The relative importance of these pathways is influenced by environmental conditions such as temperature, pH, oxygen availability, and the presence of adapted microbial communities. who.int

Abiotic reactions contribute to the transformation of phenolic compounds in the environment. For this compound, these non-biological processes can include oxidation and incorporation into soil organic matter. Phenolic compounds can be abiotically oxidized by naturally occurring metal oxides, such as those of iron (Fe(III)) and manganese (Mn(IV)), or by clay minerals. researchgate.net This process can lead to the formation of polymers or facilitate the binding of the compound to humic substances, a process known as humification. researchgate.net This association with humic acids can reduce the concentration of the free compound in soil solution, thereby affecting its mobility and bioavailability for microbial degradation. researchgate.net

Microbial degradation is a primary mechanism for the breakdown of phenolic compounds and polycyclic aromatic hydrocarbons (PAHs) like naphthalene (B1677914) in the environment. nih.govresearchgate.netoup.com It is therefore expected to be a crucial pathway for the degradation of this compound, which contains both a phenol (B47542) and a naphthalene moiety. Microorganisms can utilize such organic compounds as a source of carbon and energy, breaking them down into simpler, less harmful substances. nih.gov The efficiency of this biodegradation depends on the presence of microbial populations adapted to these specific substrates. researchgate.net

Under aerobic conditions, the microbial degradation of phenolic compounds typically begins with a hydroxylation step. frontiersin.org An enzyme, such as phenol hydroxylase, introduces a second hydroxyl group onto the aromatic ring to form a catechol intermediate. researchgate.netmdpi.com For this compound, this would likely occur on the phenolic ring.

Once catechol is formed, the aromatic ring is cleaved by dioxygenase enzymes. This cleavage can occur through two main pathways: frontiersin.orgresearchgate.netacs.org

Ortho-cleavage: The enzyme catechol 1,2-dioxygenase breaks the bond between the two hydroxyl groups (intradiol cleavage), forming cis,cis-muconic acid. frontiersin.orgmdpi.com This product is then further metabolized through the β-ketoadipate pathway to intermediates of the central Krebs cycle. researchgate.net

Meta-cleavage: The enzyme catechol 2,3-dioxygenase cleaves the ring at a bond adjacent to one of the hydroxyl groups (extradiol cleavage). frontiersin.orgresearchgate.net This reaction produces 2-hydroxymuconic semialdehyde, which is subsequently metabolized into intermediates like pyruvate (B1213749) and acetaldehyde (B116499) that can also enter the Krebs cycle. researchgate.netresearchgate.net

The naphthalene ring of the molecule is also susceptible to aerobic degradation. Bacteria degrade naphthalene by using a naphthalene dioxygenase to form cis-1,2-dihydroxy-1,2-dihydronaphthalene, which is then converted to 1,2-dihydroxynaphthalene. oup.com This intermediate can be further processed, often leading to the formation of salicylate (B1505791) or catechol, which then enters the respective cleavage pathways. oup.com Many bacteria are capable of degrading both phenol and naphthalene derivatives. oup.commdpi.com

Table 1: Key Enzymes in Aerobic Degradation of Phenolic and Naphthyl Moieties

EnzymePathwaySubstrateProduct
Phenol HydroxylaseInitial HydroxylationPhenolCatechol
Naphthalene DioxygenaseInitial DioxygenationNaphthalenecis-1,2-dihydroxy-1,2-dihydronaphthalene
Catechol 1,2-DioxygenaseOrtho-cleavageCatecholcis,cis-Muconic Acid
Catechol 2,3-DioxygenaseMeta-cleavageCatechol2-Hydroxymuconic Semialdehyde

In the absence of oxygen, different microbial consortia and metabolic pathways are responsible for the degradation of aromatic compounds. nih.gov The initial activation of the stable aromatic ring is a key, energy-intensive step. d-nb.info

For phenolic compounds, a common initial step under anaerobic conditions is carboxylation. nih.gov Phenol is often carboxylated in the para-position by a phenol carboxylase to form 4-hydroxybenzoate. researchgate.netnih.gov This is then activated to its coenzyme A (CoA) thioester, which allows for subsequent reductive dehydroxylation and ring fission. researchgate.net

For the naphthalene moiety, anaerobic degradation has also been observed to begin with a carboxylation reaction. Studies have identified 2-naphthoic acid as a key metabolite, suggesting that carboxylation is the initial activation step for naphthalene under sulfate-reducing conditions. uni-tuebingen.de

Following these initial activation steps, the molecule undergoes a series of reduction and cleavage reactions. The process of reductive dehydroxylation removes hydroxyl groups from the aromatic ring, a key step in destabilizing the structure before cleavage. nih.gov Ultimately, these anaerobic pathways break down the complex aromatic structure into simpler molecules like acetate (B1210297), which can then be converted to methane (B114726) and carbon dioxide by methanogenic consortia. nih.gov

Table 2: Proposed Initial Steps in Anaerobic Degradation of this compound Moieties

MoietyProposed Initial ReactionKey Enzyme (Example)Product
Phenolic RingCarboxylationPhenol CarboxylaseHydroxybenzoic acid derivative
Naphthyl RingCarboxylationNaphthalene Carboxylase (putative)Naphthoic acid derivative
Phenolic RingDehydroxylation(Following activation)Benzoyl-CoA derivative

Microbial Activity and Biodegradation

Aerobic Degradation Pathways (Catechol Ortho- and Meta-Cleavage)

Atmospheric Transformations

Once in the atmosphere, this compound can be transformed by photochemical processes.

Direct photolysis occurs when a chemical absorbs light at wavelengths present in sunlight (greater than 290 nm), leading to its transformation. nih.gov Both phenolic and naphthyl structures contain chromophores that can absorb ultraviolet radiation. mdpi.comepa.gov Phenolic compounds are known to undergo direct photolysis in the atmosphere and in water, a process that can be influenced by factors such as pH. mdpi.compjoes.com

Similarly, naphthyl-containing compounds like naproxen (B1676952) have been shown to be sensitive to light, with photolysis rates enhanced at certain UV wavelengths. acs.org The absorption of a photon excites the this compound molecule to a higher energy state (singlet or triplet state). nih.govmdpi.com From this excited state, the molecule can undergo various reactions, such as bond cleavage, to form radical intermediates or other products. nih.govepa.gov Therefore, direct photolysis is a plausible degradation pathway for this compound in the sunlit atmosphere and surface waters. mdpi.compjoes.com

Hydroxylation Reactions with Hydroxyl Radicals

Hydroxyl radicals (•OH) are highly reactive and non-selective oxidants that play a significant role in the abiotic degradation of many organic pollutants in the environment. pjoes.commdpi.com The reaction of hydroxyl radicals with aromatic compounds like this compound is a critical pathway for its transformation in aquatic and atmospheric systems.

The process of radical hydroxylation is initiated by the formation of a hydroxyl radical, which then attacks the aromatic rings of the this compound molecule. numberanalytics.com This can lead to the addition of further hydroxyl groups to either the phenolic or the naphthyl ring, or both. The presence of the existing hydroxyl group on the phenol ring and the fused aromatic structure of the naphthalene ring influences the positions of subsequent hydroxylations.

In the case of phenol, reaction with hydroxyl radicals leads to the formation of intermediates such as catechol and hydroquinone. pjoes.com For naphthalene, degradation by hydroxyl radicals also proceeds via hydroxylation. The initial attack of the hydroxyl radical on the aromatic ring is a key step in the breakdown of these compounds. mdpi.comnih.govnih.gov Therefore, it is anticipated that this compound will undergo similar hydroxylation reactions, leading to the formation of various hydroxylated derivatives. The rate and extent of this degradation pathway are dependent on the concentration of hydroxyl radicals in the specific environmental compartment. Advanced Oxidation Processes (AOPs), which generate hydroxyl radicals, have been shown to be effective in degrading phenolic compounds. mdpi.com

Table 1: Products of Hydroxylation of Related Aromatic Compounds

Original Compound Key Hydroxylation Products
Phenol Catechol, Hydroquinone pjoes.com

This table presents hydroxylation products of related compounds to infer potential transformation products of this compound. Specific product distribution for this compound requires further experimental investigation.

The degradation of the related compound 2-naphthol (B1666908) in the presence of a TiO2 photocatalyst, which generates hydroxyl radicals, has been shown to proceed via oxidation by these radicals. researchgate.net This further supports the likelihood of hydroxylation being a key degradation pathway for this compound.

Nitrification Reactions

Nitrification, in the context of aromatic compounds, generally refers to the introduction of a nitro group (-NO2) onto the aromatic ring. This electrophilic substitution reaction can occur in environments where nitrating agents are present. For phenolic compounds, nitration is a well-documented reaction. scribd.comslideshare.net

The hydroxyl group of the phenol moiety in this compound is an activating group, which makes the attached benzene (B151609) ring more susceptible to electrophilic attack than an unsubstituted benzene ring. scribd.com This activation directs incoming electrophiles, such as the nitronium ion (NO2+), primarily to the ortho and para positions relative to the hydroxyl group. Therefore, the nitration of this compound is expected to yield nitrated derivatives on the phenolic ring. The reaction of phenol with dilute nitric acid typically forms a mixture of ortho- and para-nitrophenols. scribd.com

While the naphthalene ring is also susceptible to nitration, the presence of the activating hydroxyl group on the phenol ring likely makes it the more reactive site for this transformation under typical environmental conditions. The specific products formed would depend on the reaction conditions, including the concentration of nitrating species and the pH of the environment. Computational studies on the nitration of phenylnaphthols and naphthylphenols have been conducted to understand the reaction mechanisms. wisc.edu

Table 2: Potential Nitration Products of this compound

Position of Nitration (on Phenolic Ring) Potential Product Name
Ortho to -OH o-(2-Naphthyl)-nitro-phenol

This table outlines the expected primary nitration products based on the known reactivity of phenols. The exact isomer distribution would require experimental verification.

Role of Organic Matter's Triplet State in Degradation

In sunlit surface waters, dissolved organic matter (DOM) can absorb sunlight and form excited triplet states (³DOM*). snf.chrsc.org These excited states of DOM are potent photoreagents that can mediate the degradation of various organic contaminants, including phenolic compounds. researchgate.net The degradation can occur through two primary mechanisms: energy transfer or oxidation (via electron transfer or proton-coupled electron transfer). rsc.orgresearchgate.net

Phenolic compounds are known to be susceptible to oxidation by ³DOM*. researchgate.net The triplet states of DOM can act as oxidants, initiating the degradation of phenols. This process is a significant pathway for the transformation of phenolic pollutants in natural waters. snf.chrsc.org The efficiency of this degradation pathway is influenced by the chemical nature of both the organic contaminant and the dissolved organic matter.

Given that this compound possesses a phenolic moiety, it is expected to be susceptible to degradation mediated by the triplet state of dissolved organic matter. The reaction would likely involve the oxidation of the phenolic part of the molecule, leading to the formation of phenoxyl radicals, which can then undergo further reactions. The rate of this photodegradation process would be dependent on factors such as the intensity of sunlight, the concentration and character of dissolved organic matter, and the water chemistry. Studies on other phenolic compounds have demonstrated the importance of ³DOM* in their environmental photochemistry. nih.govcopernicus.org

Table 3: Compounds Mentioned in the Article

Compound Name
This compound
Phenol
Naphthalene
Catechol
Hydroquinone
1-Naphthol (B170400)
Naphthalene dihydrodiol
o-(2-Naphthyl)-nitro-phenol
2-naphthol
Nitronium ion

Supramolecular Chemistry and Materials Science Applications

Host-Guest Chemistry and Complexation

Host-guest chemistry involves the formation of unique structural complexes between a larger host molecule and a smaller guest molecule. o-(2-Naphthyl)phenol, with its distinct aromatic regions, can act as a guest, fitting into the cavities of various host molecules to form stable complexes.

Inclusion Complexes with Cyclodextrins

Cyclodextrins (CDs) are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic inner cavity, enabling them to encapsulate hydrophobic guest molecules in aqueous solutions. oatext.comoatext.com This encapsulation can alter the physical and chemical properties of the guest molecule, such as its solubility and stability. oatext.com The formation of these inclusion complexes is primarily driven by hydrophobic interactions, although van der Waals forces and hydrogen bonding can also be involved. mdpi.com

Phenolic compounds are known to form stable inclusion complexes with β-cyclodextrin (β-CD), the most common native cyclodextrin (B1172386) composed of seven glucopyranose units. oatext.comresearchgate.net The hydrophobic phenyl and naphthyl rings of this compound are well-suited for encapsulation within the non-polar cavity of β-CD. NMR studies on similar systems, such as naphthalene (B1677914) derivatives and β-CD, confirm the formation of 1:1 inclusion complexes where the aromatic ring of the guest is securely held within the host's cavity. researchgate.net The inclusion process is evidenced by changes in the chemical shifts of the protons located inside the cyclodextrin cavity (H-3 and H-5), which are shielded by the aromatic guest. mdpi.comresearchgate.net

The method of preparation can influence the yield and efficiency of complex formation. Common techniques include co-precipitation, kneading, and freeze-drying, with the latter being particularly effective for creating stable, solid-state complexes. oatext.comoatext.commdpi.com

Table 1: Methods for Cyclodextrin-Guest Inclusion Complex Formation

Method Description Suitability
Kneading The guest is added to a slurry of cyclodextrin and kneaded to form a paste, which is then dried and purified. mdpi.com Effective for poorly water-soluble guests but less suitable for large-scale production. oatext.com
Freeze-Drying (Lyophilization) The host and guest are dissolved in a solvent (typically water), and the solution is rapidly frozen and dehydrated under vacuum. oatext.com Suitable for thermolabile or water-soluble guests and can be scaled up. oatext.comoatext.com

| Co-precipitation | Both host and guest are dissolved in a common solvent, and the complex precipitates out of the solution. researchgate.net | Particularly suited for guests that are not soluble in water. researchgate.net |

Cucurbit[n]uril-Based Supramolecular Networks

Cucurbit[n]urils (CB[n] or Q[n]) are macrocyclic host molecules composed of glycoluril (B30988) units linked by methylene (B1212753) bridges. mdpi.com They possess a hydrophobic cavity and two carbonyl-lined portals, allowing them to bind a variety of guest molecules with high affinity and selectivity. nih.govchemrxiv.org Cucurbit rsc.orguril (CB rsc.org), with its larger cavity, is of particular interest as it can simultaneously accommodate two aromatic guest molecules, such as naphthalene derivatives. nih.govmdpi.com

Research has shown that guests containing naphthyl groups can form highly stable 1:2 host-guest homoternary complexes with CB rsc.org. nih.govmdpi.com For instance, studies with D- and L-3-(2-naphthyl)-alanine have demonstrated that two guest molecules reside within the CB rsc.org cavity. nih.gov The formation of these complexes is driven by a combination of hydrophobic effects, π-π stacking interactions between the encapsulated naphthyl rings, and hydrogen bonding. mdpi.com The encapsulation of the naphthyl moiety inside the hydrophobic cavity of CB rsc.org has been confirmed through techniques like ¹H NMR spectroscopy and isothermal titration calorimetry (ITC). mdpi.com

These CB rsc.org-based host-guest systems can serve as building blocks for constructing higher-order supramolecular networks. The interactions between individual ternary complexes can lead to the formation of 1D chains, 2D sheets, and even complex 3D networks, demonstrating the potential for creating functional materials. mdpi.com Furthermore, supramolecular electrets have been developed using 2-naphthol (B1666908) and poly(4-vinylpyridine) (P4VP), where the components are linked by hydrogen bonds, for applications in non-volatile organic transistor memory devices. rsc.orgresearchgate.net A device using a P4VP(2-Naphthol) electret showed superior stability and a high on/off current ratio. rsc.org

Non-Covalent Interactions in Supramolecular Assemblies

The self-assembly of this compound into ordered supramolecular structures is governed by a delicate balance of several non-covalent interactions. These weak forces, acting in concert, dictate the final architecture and properties of the resulting materials.

Hydrogen Bonding

Hydrogen bonds are highly directional and selective non-covalent interactions that play a dominant role in the formation of supramolecular assemblies. acs.orgnih.gov The hydroxyl (-OH) group of the phenol (B47542) moiety in this compound is an excellent hydrogen bond donor, while the oxygen atom itself can act as a hydrogen bond acceptor. nih.govethernet.edu.et

This capacity for hydrogen bonding allows this compound to form predictable structural motifs. In many cases, molecules first form dimers or primary building units via hydrogen bonding, which then organize into higher-order structures through other non-covalent forces. nih.gov For example, 2-naphthol has been used to create supramolecular structures with polymers like P4VP, where hydrogen bonds form between the phenolic hydroxyl group and the nitrogen atoms of the pyridine (B92270) rings. rsc.orgresearchgate.net The formation of these hydrogen bonds is crucial for stabilizing the resulting assembly and influencing its material properties. acs.org The interplay of hydrogen bonding with other interactions like hydrophobic effects is essential for self-assembly in aqueous environments. ethernet.edu.et

π-π Stacking Interactions

The aromatic phenyl and naphthyl rings of this compound are capable of engaging in π-π stacking interactions. These interactions, which arise from the orbital overlap between π-conjugated systems, are a key driving force in the assembly of many aromatic molecules. mdpi.commdpi.com The strength and geometry of these interactions contribute significantly to the stability and structure of the resulting supramolecular architectures. scirp.org

Studies on derivatives of naphthalene diimide show that regulating π-π interactions can control molecular clustering and prevent precipitation in aqueous solutions. nih.gov The introduction of π-conjugated groups like phenyl and naphthyl into amino acid structures has been shown to induce specific molecular folding and control chiral self-assembly. nih.gov In the case of molecules containing naphthalene, π-π stacking can stabilize folded structures and facilitate the formation of helical nanoarchitectures. nih.gov The suppression of strong, unwanted π-π stacking is also a strategy used to enhance material properties, such as in the development of aggregation-induced emission (AIE) fluorophores from naphthalene diimide derivatives. rsc.org

Hydrophobic Effects

The hydrophobic effect is a primary driving force for the self-assembly of molecules in aqueous solutions. aip.org It describes the tendency of non-polar molecules or non-polar regions of molecules to aggregate in water to minimize their contact with water molecules. The large, non-polar surface area of the fused phenyl and naphthyl rings in this compound makes the hydrophobic effect a critical factor in its supramolecular behavior.

This effect is fundamental to the formation of inclusion complexes with cyclodextrins, where the hydrophobic guest molecule is driven out of the aqueous environment and into the non-polar cyclodextrin cavity. oatext.commdpi.com Similarly, in the self-assembly of peptides and other amphiphilic molecules, hydrophobic interactions between non-polar side chains, often in conjunction with hydrogen bonding, lead to the formation of ordered structures like fibrils and nanostructures. mdpi.comacs.org Molecular dynamics simulations of self-assembling systems containing aromatic groups have confirmed that hydrophobic effects, along with π-π interactions, are the principal drivers of the assembly process. mdpi.com

Application in Functional Materials

The unique structural characteristics of this compound, which combine a bulky, planar naphthyl group with a reactive phenol functional group, make it a candidate for investigation in the development of advanced functional materials. Its potential extends into the realm of supramolecular chemistry, where non-covalent interactions are harnessed to create complex, functional architectures.

Supramolecular Electrets for Organic Transistor Memory Devices

While direct studies on this compound as a supramolecular electret are not extensively documented, research on the closely related compound, 2-naphthol, provides significant insights into how naphthyl-phenol structures can be utilized in organic transistor memory devices. Supramolecular electrets are materials that can store charge for extended periods, forming the basis of non-volatile memory.

In a notable study, supramolecular electrets were created by combining poly(4-vinylpyridine) (P4VP) with various conjugated molecules, including 2-naphthol, through hydrogen bonding. Current time information in Bangalore, IN. These electrets were then integrated into pentacene-based organic field-effect transistor (OFET) memory devices. eurekalert.orggoogleapis.com The fundamental principle involves the hydrogen bond formation between the hydroxyl group of the naphthol and the nitrogen atom of the pyridine rings in the P4VP polymer side chains. eurekalert.org

The resulting supramolecular structure acts as a charge-trapping layer in the memory device. The performance of these devices was found to be directly related to the π-conjugation size of the attached molecule. Current time information in Bangalore, IN. By increasing the size of the conjugated system, from phenol to 2-naphthol and then to 2-hydroxyanthracene, the memory window of the device was significantly enhanced. Current time information in Bangalore, IN.eurekalert.org This is attributed to the more effective charge trapping capabilities of the larger π-systems.

The memory devices fabricated using a P4VP(2-naphthol) electret demonstrated a significant threshold voltage shift, indicative of effective charge trapping. eurekalert.org These devices achieved a high ON/OFF current ratio exceeding 10^7, which was maintained for over 10,000 seconds, showcasing their potential for non-volatile memory applications. Current time information in Bangalore, IN. The field-effect mobility of the pentacene (B32325) OFETs using these supramolecular electrets was in the range of 0.1–0.2 cm²/Vs. eurekalert.org The formation of these supramolecular complexes and their integration into OFETs represent a viable strategy for developing high-performance, solution-processable organic memory technologies. google.com

Table 1: Performance of Organic Transistor Memory Devices with Different Supramolecular Electrets

Supramolecular ElectretMemory Window (V)ON/OFF Current RatioData Retention (s)
P4VP(Phenol)Moderate> 10^7> 10,000
P4VP(2-Naphthol)Enhanced> 10^7> 10,000
P4VP(2-Hydroxyanthracene)Significantly Enhanced> 10^7> 10,000

Design of Chiral Molecular Capsules

The design of chiral molecular capsules is a sophisticated area of supramolecular chemistry where discrete, hollow structures are assembled from smaller molecular components to create a chiral internal cavity. These capsules can encapsulate guest molecules and, due to their chirality, can exhibit enantioselective recognition, catalysis, or act as chiroptical materials. eurekalert.org The construction of such capsules often relies on the self-assembly of building blocks that possess specific recognition motifs and chiral elements.

Although there is no specific research detailing the use of this compound in the synthesis of chiral molecular capsules, its structure possesses features that make it a potential candidate for such applications. The inherent chirality of this compound arises from the restricted rotation around the single bond connecting the naphthalene and phenol rings, leading to atropisomerism. If the individual enantiomers of this compound could be resolved and isolated, they would serve as intrinsically chiral building blocks.

Hypothetically, these chiral this compound units could be functionalized with self-complementary recognition sites, such as hydrogen bonding groups, to drive the assembly of a larger, capsule-like structure. The bulky naphthyl groups would contribute to the formation of a well-defined cavity, while the inherent chirality of the monomer would be transferred to the entire supramolecular assembly, creating a chiral internal space. The design of such capsules could lead to novel applications in enantioselective separations and asymmetric catalysis.

Coordination Polymer Chemistry

Coordination polymers are materials formed by the self-assembly of metal ions with organic ligands, creating extended one-, two-, or three-dimensional networks. The properties of these materials, including their porosity, catalytic activity, and photoluminescence, are highly tunable by varying the metal ion and the organic ligand.

The application of this compound as a primary ligand in coordination polymer chemistry is not well-documented in existing literature. However, its chemical structure suggests potential utility in this field. The phenolic hydroxyl group can be deprotonated to form a phenoxide, which is an excellent coordinating group for a wide range of metal ions.

Advanced Analytical Methodologies for Detection and Quantification

Chromatographic Techniques

Chromatography is a cornerstone for the separation and analysis of complex mixtures. For phenolic compounds like o-(2-Naphthyl)phenol, both gas and liquid chromatography are extensively utilized, often coupled with mass spectrometry for definitive identification and quantification.

Gas chromatography is a powerful technique for separating volatile and thermally stable compounds. However, phenolic compounds like this compound possess polar hydroxyl groups that can lead to poor chromatographic peak shape and thermal degradation. To overcome these issues, a derivatization step is typically employed to convert the polar -OH group into a less polar, more volatile derivative. researchgate.netuwb.edu.pl

In situ derivatization is an efficient approach where the derivatization reaction occurs directly within the sample matrix or during the extraction process, simplifying sample preparation. oup.comresearchgate.net For naphthols, a common related class of compounds, in situ acetylation using acetic anhydride (B1165640) is a validated method. uwb.edu.ploup.com This reaction converts the naphthol to its corresponding acetate (B1210297) ester, which is more amenable to GC-MS analysis.

Another widely used group of derivatizing agents are silylating reagents, such as N,O-bis(trimethylsilyl)trifluoroacetamide (BSTFA) or N-(t-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA), which form silyl (B83357) ethers. researchgate.netresearchgate.net The general mechanism involves the replacement of the active hydrogen on the phenolic hydroxyl group with a silyl group, such as the tert-butyldimethylsilyl (TBDMS) group. researchgate.net

Research Findings: A study on the simultaneous determination of urinary 1-naphthol (B170400) and 2-naphthol (B1666908), isomers of naphthylphenol, utilized in situ derivatization with acetic anhydride followed by GC-MS analysis. oup.com The key steps involved enzymatic hydrolysis of conjugated metabolites, followed by acetylation with acetic anhydride in the presence of sodium hydroxide. The resulting naphthyl acetates were then extracted with n-hexane and analyzed. This method demonstrated excellent linearity and low detection limits. oup.com The mass spectra of the derivatives are crucial for identification, often showing a characteristic molecular ion peak and fragmentation patterns. For TBDMS derivatives of phenols, a dominant ion corresponding to the loss of the t-butyl group ([M-57]⁺) is typically observed. researchgate.net

ParameterMethod Details for Naphthol Analysis oup.com
Technique Gas Chromatography-Mass Spectrometry (GC-MS)
Derivatization In situ acetylation with acetic anhydride
Extraction n-Hexane liquid-liquid extraction
Linearity (µg/L) 1-100 (Correlation coefficient >0.999)
Internal Standard Isotopically labeled analogs

High-Performance Liquid Chromatography (HPLC) is a versatile and widely used technique for the analysis of phenolic compounds, as it can often be performed without derivatization. pjoes.com This is a significant advantage over GC. Reversed-phase HPLC (RP-HPLC) is the most common mode used for this purpose. pjoes.comscielo.org.bo

In RP-HPLC, a nonpolar stationary phase (like C18 or C8) is used with a polar mobile phase, typically a mixture of water (often acidified with formic acid or phosphoric acid) and an organic modifier like acetonitrile (B52724) or methanol (B129727). pjoes.comscielo.org.bo Detection is commonly achieved using a Diode-Array Detector (DAD) or a fluorescence detector, the latter offering higher sensitivity and selectivity for fluorescent compounds like naphthols. scirp.orgebi.ac.uk

Research Findings: Methods for the analysis of 2-naphthol, a structurally similar compound, have been extensively developed using HPLC. ebi.ac.ukebi.ac.uk For instance, a 3-D HPLC method with on-line solid-phase extraction has been developed for the quantification of 1-naphthol and 2-naphthol in urine. ebi.ac.uk This system uses a restricted access material (RAM) pre-column for sample clean-up, followed by analytical separation on a cyano-phase column and fluorescence detection. ebi.ac.uk Such methods can achieve detection limits in the low microgram-per-liter (µg/L) range. ebi.ac.uk Another approach involves pre-column derivatization to attach a fluorescent tag to the phenol (B47542), enhancing detection sensitivity. scirp.org

ParameterTypical HPLC Conditions for Phenol Analysis pjoes.com
Chromatograph Merck HITACHI La Chrom
Detector Diode-Array Detector (DAD)
Column LiChrospher 100 RP-18 (125 mm x 4 mm x 5 µm)
Mobile Phase Gradient of methanol with 0.1% H₃PO₄ and water with 0.1% H₃PO₄
Flow Rate 1 ml/min
Injection Volume 20 µl

Gas Chromatography-Mass Spectrometry (GC-MS) with In Situ Derivatization

Spectrophotometric Methods

Spectrophotometric methods are often used for the determination of total phenolic content and can be adapted for the quantification of specific phenols. These methods are typically based on a chemical reaction that produces a colored product, the absorbance of which is measured at a specific wavelength.

One of the most common reagents for phenols is 4-aminoantipyrine (B1666024) (4-AAP). juniperpublishers.com In the presence of an alkaline oxidizing agent like potassium ferricyanide (B76249), 4-AAP reacts with phenols that have an unsubstituted para-position to form a colored antipyrine (B355649) dye. juniperpublishers.com The intensity of the color, measured by a spectrophotometer, is proportional to the phenol concentration.

However, the reactivity and stability of the resulting dye can vary significantly depending on the structure of the phenol. For instance, studies on the derivatization of naphthols with 4-AAP have shown that while 1-naphthol can be determined, the products from 2-naphthol are often unstable, making quantitative determination difficult. juniperpublishers.com

Other spectrophotometric methods for determining total phenolic compounds include the Folin-Ciocalteau, Prussian blue, and o-phenanthroline methods. latamjpharm.org The Folin-Ciocalteau method relies on the reduction of a phosphomolybdate-phosphotungstate reagent by the phenolic compound in an alkaline medium, producing a blue-colored complex. latamjpharm.org

MethodPrincipleWavelength (nm)Notes
4-Aminoantipyrine Forms a red quinone dye with phenols in the presence of an alkaline oxidizing agent. juniperpublishers.com504 juniperpublishers.comProduct from 2-naphthol can be unstable. juniperpublishers.com
Folin-Ciocalteau Reduction of phosphomolybdate-phosphotungstate reagent by phenols to form a blue complex. latamjpharm.org~760Measures total phenolic content; most stable and reproducible of the common methods. latamjpharm.org
Prussian Blue Reduction of ferricyanide to ferrocyanide, which reacts with ferric ions to form Prussian blue. latamjpharm.org700 latamjpharm.orgHighly sensitive but can be unstable. latamjpharm.org
o-Phenanthroline Based on the reaction with ferric chloride and o-phenanthroline. latamjpharm.org500 latamjpharm.orgConsidered sensitive and more stable than the Prussian blue method. latamjpharm.org

Electrochemical Methods

Electrochemical methods offer a highly sensitive, rapid, and cost-effective alternative for the determination of electroactive compounds like this compound. mdpi.compreprints.org These techniques are based on the oxidation of the phenolic hydroxyl group at the surface of an electrode. researchgate.net

Methods such as cyclic voltammetry (CV), differential pulse voltammetry (DPV), and square wave voltammetry (SWV) are commonly employed. mdpi.com The choice of electrode material is critical and can include glassy carbon electrodes (GCE), boron-doped diamond (BDD) electrodes, and chemically modified electrodes designed to enhance selectivity and sensitivity. mdpi.comresearchgate.net

Research Findings: The electrochemical oxidation of the related compound 2-naphthol has been studied using various anode materials. researchgate.netresearchgate.net On BDD and lead dioxide anodes, the oxidation occurs through reaction with electrogenerated hydroxyl radicals. researchgate.net In the presence of chloride ions, oxidation can also be mediated by electrogenerated active chlorine species. researchgate.netresearchgate.net The potential at which the oxidation peak occurs is characteristic of the analyte, and the peak current is proportional to its concentration, allowing for quantification. The development of enzyme-based biosensors, for example using tyrosinase or laccase immobilized on an electrode, provides a highly selective approach for detecting phenolic compounds. mdpi.com These enzymes catalyze the oxidation of phenols to quinones, which are then electrochemically detected. mdpi.com

TechniqueElectrodePrinciple
Cyclic Voltammetry (CV) Glassy Carbon Electrode (GCE), Platinum Disc Electrode mdpi.comias.ac.inMeasures the current that develops in an electrochemical cell under conditions where voltage is in excess of that predicted by the Nernst equation.
Differential Pulse Voltammetry (DPV) Modified GCE mdpi.comMeasures current just before and at the end of a pulse, with the difference in current plotted against potential. Offers high sensitivity.
Amperometry Modified GCE acs.orgMeasures the electric current resulting from an electrochemical reaction at a constant potential.

Derivatization Strategies for Enhanced Functionality and Analysis

Alkylation, Acylation, and Silylation Reactions

Reactions targeting the phenolic hydroxyl group are fundamental for protecting it or for introducing new functional moieties. Alkylation, acylation, and silylation are common O-functionalization strategies.

Alkylation: The hydroxyl group of o-(2-Naphthyl)phenol can be converted into an ether through alkylation. This is typically achieved by first deprotonating the phenol (B47542) with a base to form a more nucleophilic phenoxide ion, which then reacts with an alkyl halide (e.g., benzyl (B1604629) bromide) in an SN2 reaction. pharmaxchange.info The choice of solvent is crucial in determining the outcome; polar aprotic solvents like DMF favor O-alkylation, whereas protic solvents can lead to C-alkylation on the ring by solvating the phenoxide oxygen. pharmaxchange.info Friedel-Crafts type alkylations can also be used to introduce alkyl groups onto the aromatic rings, although this can lead to mixtures of isomers. chemcess.comrsc.org The reaction of phenols and naphthols with alkenes in the presence of acid catalysts like phosphoric acid is a common method for C-alkylation. rsc.org

Acylation: Acylation introduces an acyl group, typically by reacting the phenol with an acyl chloride or an acid anhydride (B1165640) to form an ester. ajptr.comgoogle.com This reaction is often catalyzed by a base or a Lewis acid. ajptr.comscirp.org For instance, the Nencki reaction involves the acylation of phenols using a carboxylic acid in the presence of fused zinc chloride. ajptr.com This method and the Fries rearrangement of the resulting aryl esters can be used to introduce acyl groups onto the aromatic ring, primarily at the para-position to the hydroxyl group. researchgate.net A variety of catalysts, including cobalt (II) chloride and sulfonic acid-functionalized polymers, have been shown to efficiently promote the O-acylation of phenols. scirp.orgresearchgate.net

Silylation: The hydroxyl group can be protected by converting it into a silyl (B83357) ether. This is a common derivatization technique used to increase the volatility of phenols for gas chromatography (GC) and mass spectrometry (MS) analysis. umich.edu Common silylating agents include chlorotrimethylsilane (B32843) (TMS-Cl) and N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA). researchgate.netgoogle.com The resulting tert-butyldimethylsilyl (TBDMS) ethers are significantly more stable to hydrolysis than the corresponding TMS ethers. researchgate.net The reaction involves the substitution of the active hydrogen of the hydroxyl group with a silyl group, often catalyzed by an acid or base under solvent-free conditions for a greener protocol. umich.eduresearchgate.net

Table 1: Summary of O-Functionalization Reactions for this compound

Reaction Type Reagents Product Type Purpose
Alkylation Alkyl halide, Base (e.g., NaOH, K₂CO₃), Solvent (e.g., DMF) Ether Protection, Introduction of new functionality
Acylation Acyl chloride or Anhydride, Catalyst (e.g., ZnCl₂, CoCl₂) Ester Protection, Synthesis of ketones via Fries rearrangement
Silylation Silylating agent (e.g., TMS-Cl, MTBSTFA), Catalyst Silyl Ether Protection, Derivatization for GC-MS analysis

Formation of Schiff Bases and Metal Complexes

The structure of this compound can be elaborated to form ligands capable of coordinating with metal ions. This is often achieved through the synthesis of Schiff bases.

A Schiff base is formed by the condensation of a primary amine with an aldehyde or ketone. scholarsresearchlibrary.com To prepare a Schiff base from this compound, it must first be functionalized to introduce a carbonyl group, most commonly a formyl group (-CHO) at the position ortho to the hydroxyl group (the C6 position). This can be accomplished through reactions like the Reimer-Tiemann or Duff reaction. The resulting aldehyde, 2-hydroxy-3-(2-naphthyl)benzaldehyde, can then be condensed with a primary amine (R-NH₂) to yield a Schiff base ligand. shd-pub.org.rs These ligands, which possess N and O donor atoms, are excellent chelating agents for a wide range of transition metal ions. ekb.egresearchgate.net

Schiff bases derived from 2-hydroxy-1-naphthaldehyde (B42665) are well-studied for their ability to form stable complexes with metal ions like Co(II), Ni(II), and Cu(II). ekb.egresearchgate.net The resulting metal complexes often exhibit interesting spectroscopic, magnetic, and electrochemical properties. The coordination of the ligand to the metal ion typically occurs through the azomethine nitrogen and the deprotonated phenolic oxygen. ekb.eg Azo-Schiff compounds, which contain both an azo (-N=N-) and an imine (-CH=N-) group, can also be synthesized from derivatives of 2-naphthol (B1666908) and form complexes with metal ions. researchgate.net

Table 2: Synthesis of Schiff Base Metal Complexes from this compound

Step Description Reactants Product
1. Formylation Introduction of a formyl (-CHO) group ortho to the hydroxyl group. This compound, Reagents for formylation (e.g., CHCl₃, NaOH) 2-Hydroxy-3-(2-naphthyl)benzaldehyde
2. Schiff Base Condensation Reaction of the aldehyde with a primary amine. 2-Hydroxy-3-(2-naphthyl)benzaldehyde, Primary Amine (R-NH₂) Schiff base ligand
3. Complexation Reaction of the Schiff base ligand with a metal salt. Schiff base ligand, Metal Salt (e.g., CuCl₂, Ni(OAc)₂) Metal complex

Synthesis of Azo Dyes and Related Compounds

Azo dyes are a major class of colored organic compounds characterized by the presence of one or more azo groups (-N=N-). cuhk.edu.hk Phenols and naphthols are common coupling components in the synthesis of azo dyes. byjus.comlibretexts.org The synthesis involves an electrophilic aromatic substitution reaction known as azo coupling.

In this reaction, an aromatic diazonium salt (Ar-N₂⁺), prepared by the diazotization of a primary aromatic amine (e.g., aniline) with nitrous acid at low temperatures, acts as the electrophile. byjus.comscispace.com This electrophile attacks the activated aromatic ring of a coupling component, such as this compound. Phenols are highly activated coupling components, and the reaction is typically carried out in a mildly alkaline solution, which converts the phenol to the even more reactive phenoxide ion. libretexts.org

For this compound, the coupling reaction is directed by the powerful activating hydroxyl group. Electrophilic substitution will occur predominantly at the position para to the -OH group. The position ortho to the hydroxyl group (C6) is also activated but is more sterically hindered. Thus, coupling a diazonium salt with this compound is expected to yield a 4-arylazo-2-(2-naphthyl)phenol derivative as the major product. These azo compounds have extended conjugated systems and are typically colored. byjus.com

The general procedure involves:

Diazotization: A primary aromatic amine is dissolved in a mineral acid (like HCl) and cooled in an ice bath. An aqueous solution of sodium nitrite (B80452) (NaNO₂) is then added dropwise at 0-5 °C to form the diazonium salt solution. scispace.comunb.ca

Coupling: The coupling component, this compound, is dissolved in an aqueous alkaline solution (e.g., NaOH). unb.ca The cold diazonium salt solution is then added slowly to the alkaline phenol solution, maintaining the low temperature. The azo dye typically precipitates from the solution as a brightly colored solid. byjus.comscispace.com

This synthetic route allows for the creation of a wide variety of azo compounds by changing the aromatic amine used to generate the diazonium salt. researchgate.netresearchgate.net

Directed Metalation Group Strategies

Directed ortho metalation (DoM) is a powerful strategy for the regioselective functionalization of aromatic compounds. uwindsor.caorganic-chemistry.org The strategy relies on the presence of a Directed Metalation Group (DMG), which is a functional group that can coordinate to an organolithium reagent (like n-butyllithium), directing deprotonation to a nearby ortho position. organic-chemistry.orgqueensu.ca

The hydroxyl group of a phenol can act as a DMG, but it is acidic and will be deprotonated by the strong base. To be effective, it is often converted into a more powerful, non-acidic DMG. organic-chemistry.org The O-carbamate group (e.g., -OCONEt₂) is one of the most effective DMGs for this purpose. acs.orgnih.gov

For this compound, the derivatization sequence would be:

Protection/Activation: The phenol is reacted with diethylcarbamoyl chloride to form the O-carbamate derivative, O-(2-(2-naphthyl)phenyl) diethylcarbamate.

Directed ortho Metalation: The carbamate (B1207046) is treated with a strong base like s-butyllithium in an ether solvent at low temperature. The carbamate group directs the lithium to deprotonate the only available ortho-proton at the C6 position. The C2 position is already substituted by the naphthyl group.

Electrophilic Quench: The resulting ortho-lithiated species is a potent nucleophile and can be reacted with a wide variety of electrophiles (E⁺) to introduce a new substituent specifically at the C6 position. Examples of electrophiles include aldehydes (to form alcohols), CO₂ (to form carboxylic acids), iodine (to form aryl iodides), and silyl chlorides (to form silyl derivatives). organic-chemistry.orgnih.gov

Deprotection: The O-carbamate group can then be readily hydrolyzed back to the hydroxyl group if desired.

This strategy provides a highly regioselective route to 1,2,3-trisubstituted aromatic rings, which are often difficult to prepare using classical electrophilic substitution methods that are governed by different regiochemical rules. uwindsor.caacs.org

Theoretical Chemistry and Quantum Mechanical Studies

Electronic Structure Calculations

Electronic structure calculations are foundational to understanding the behavior of o-(2-Naphthyl)phenol. They provide detailed information about the distribution of electrons within the molecule, which governs its geometry, stability, and reactivity.

The Hartree-Fock (HF) method is a fundamental ab initio approach that provides a starting point for most electronic structure calculations. mpg.de It approximates the complex many-electron wavefunction with a single Slater determinant, which is an anti-symmetrized product of one-electron wavefunctions (orbitals). mpg.deresearchgate.net While HF theory neglects the correlation between the motions of electrons, it offers a reasonable approximation for the ground-state electronic structure and is instrumental in determining optimized geometries, total energies, and molecular orbitals. austinpublishinggroup.comresearchgate.net In modern computational chemistry, HF calculations are often used to obtain an initial wavefunction for more sophisticated methods that incorporate electron correlation. libretexts.org

Table 1: Information Obtained from Hartree-Fock (HF) Calculations

Parameter Description Significance
Total Energy The sum of the electronic energy and the internuclear repulsion for a given geometry. Used to determine the most stable molecular conformation.
Optimized Geometry The three-dimensional arrangement of atoms corresponding to a minimum on the potential energy surface. Predicts bond lengths, bond angles, and dihedral angles. researchgate.net
Molecular Orbitals (ψ) One-electron wavefunctions that describe the spatial distribution and energy of electrons in the molecule. Includes Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO). austinpublishinggroup.com
Orbital Energies (ε) The energy associated with each molecular orbital. Used to approximate ionization potential and electron affinity via Koopmans' theorem.

The ω-B97XD functional represents a more advanced approach within the framework of Density Functional Theory (DFT). It is a long-range corrected hybrid functional that includes empirical dispersion corrections. researchgate.net This functional is specifically designed to accurately model non-covalent interactions, such as van der Waals forces and hydrogen bonding, which are often poorly described by standard DFT and HF methods. For a molecule like this compound, where intramolecular interactions between the phenyl and naphthyl rings can occur, the use of ω-B97XD is crucial for obtaining reliable geometries and interaction energies. Studies on related molecules like 2-naphthol (B1666908) and other phenols have successfully employed the ω-B97XD functional to investigate reaction mechanisms, optimize cluster configurations, and calculate energetic profiles. researchgate.netresearchgate.netiucr.org For instance, it has been used to analyze the chlorination mechanism of 2-naphthol and to optimize the configurations of phenol-water clusters, demonstrating its utility in systems with complex interactions. researchgate.netresearchgate.net

Hartree-Fock (HF) Calculations

Vibrational Analysis (Harmonic and Anharmonic)

Vibrational analysis computationally predicts the frequencies of molecular vibrations, which correspond to the peaks observed in infrared (IR) and Raman spectroscopy. This analysis is essential for interpreting experimental spectra and understanding molecular dynamics.

Harmonic Analysis : This is the most common type of vibrational calculation and models the potential energy of a bond as a simple quadratic function (a parabola), analogous to a perfect spring. unige.ch Harmonic analysis is computationally efficient and provides a good first approximation of the fundamental vibrational frequencies. unige.ch However, because real molecular potentials are not perfectly parabolic, the calculated harmonic frequencies are often systematically higher than experimental values and are typically scaled by an empirical factor (e.g., 0.96) to improve agreement. jcsp.org.pk

Anharmonic Analysis : Real molecular vibrations are anharmonic, meaning the potential energy surface deviates from the simple parabolic shape. Anharmonic calculations account for this by including higher-order terms in the potential energy expression or by mapping the potential energy surface along specific vibrational coordinates. unige.ch These calculations yield more accurate vibrational frequencies, especially for flexible molecules and for stretching modes involving light atoms, such as the O-H stretch. unige.chunige.ch Anharmonic corrections can be particularly large for intermolecular modes and torsions. unige.ch

Table 2: Comparison of Harmonic and Anharmonic Vibrational Analysis

Feature Harmonic Analysis Anharmonic Analysis
Potential Energy Model Quadratic (parabolic) More complex, non-parabolic
Accuracy Good first approximation; requires scaling Higher accuracy; closer to experimental values
Computational Cost Lower Significantly higher
Key Applications Routine frequency calculations, characterization of stationary points High-accuracy prediction of fundamental frequencies, overtones, and combination bands

Potential Energy Surface (PES) Mapping and Transition State Analysis

The Potential Energy Surface (PES) is a fundamental concept in chemistry that describes the energy of a molecule as a function of its atomic coordinates. libretexts.org Mapping the PES allows for the exploration of different molecular conformations and the pathways of chemical reactions.

PES Mapping : This process involves calculating the molecular energy for a range of geometries to identify stable isomers (local minima) and the energy barriers between them. capes.gov.br A common technique is a "relaxed PES scan," where one or more internal coordinates (like a dihedral angle) are systematically varied, and at each step, the remaining parts of the molecule are allowed to relax to their minimum energy configuration. mjcce.org.mk This is particularly useful for analyzing rotational barriers, such as the rotation around the C-C bond connecting the phenol (B47542) and naphthyl rings in this compound.

Transition State Analysis : A transition state is a specific point on the PES that represents the highest energy barrier along a reaction pathway. acs.org It is defined mathematically as a first-order saddle point, having a minimum energy in all directions except for one, which corresponds to the reaction coordinate. unige.ch Locating the transition state structure is critical for calculating the activation energy of a reaction, which determines its rate. unige.ch For arylphenols, transition state analysis has been used to investigate reaction mechanisms such as excited-state intramolecular proton transfer (ESIPT), where a proton moves from the hydroxyl group to a carbon atom on an adjacent aromatic ring. acs.orgresearchgate.net

Quantum Chemical Descriptors and Their Applications

From the results of electronic structure calculations, a variety of numerical values known as quantum chemical descriptors can be derived. researchgate.net These descriptors quantify the electronic properties of a molecule and are widely used to predict its reactivity and behavior in chemical reactions. rsc.org

Frontier Molecular Orbitals (HOMO and LUMO) : The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are collectively known as the frontier orbitals. The HOMO energy (EHOMO) is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy (ELUMO) is related to its ability to accept electrons (electrophilicity). jcsp.org.pkniscpr.res.in

HOMO-LUMO Energy Gap (ΔE) : The energy difference between the HOMO and LUMO (ΔE = ELUMO - EHOMO) is a crucial indicator of chemical reactivity and kinetic stability. niscpr.res.in A small energy gap generally implies that the molecule is more easily polarized and more reactive, as it requires less energy to excite an electron from the HOMO to the LUMO. jcsp.org.pk

Global Reactivity Descriptors : Using the energies of the frontier orbitals, several global reactivity descriptors can be calculated to provide further insight. These include:

Electronegativity (χ) : Measures the tendency of a molecule to attract electrons. It can be approximated as χ ≈ -(EHOMO + ELUMO)/2. jcsp.org.pk

Chemical Hardness (η) : Represents the resistance of a molecule to change its electron distribution. It can be approximated as η ≈ (ELUMO - EHOMO)/2. jcsp.org.pk Hard molecules have a large HOMO-LUMO gap, while soft molecules have a small gap.

Electrophilicity Index (ω) : Quantifies the electron-accepting capability of a molecule. It is defined as ω = χ²/2η. iucr.orgjcsp.org.pk

Table 3: Key Quantum Chemical Descriptors and Their Significance

Descriptor Formula Significance
HOMO Energy (EHOMO) - Related to ionization potential; indicates electron-donating ability. jcsp.org.pk
LUMO Energy (ELUMO) - Related to electron affinity; indicates electron-accepting ability. jcsp.org.pk
Energy Gap (ΔE) ELUMO - EHOMO Indicates chemical reactivity and kinetic stability. niscpr.res.in
Electronegativity (χ) -(EHOMO + ELUMO)/2 Measures the overall electron-attracting power of the molecule. jcsp.org.pk
Chemical Hardness (η) (ELUMO - EHOMO)/2 Measures resistance to change in electron configuration. jcsp.org.pk
Electrophilicity Index (ω) χ²/2η Quantifies the capacity to accept electrons. iucr.org

Q & A

Q. What are the recommended safety protocols for handling o-(2-Naphthyl)phenol, and what medical monitoring is advised for exposed researchers?

this compound requires strict safety measures due to its potential toxicity. Researchers should use personal protective equipment (PPE), including gloves and lab coats, and work in well-ventilated fume hoods. Evidence from safety guidelines emphasizes the importance of kidney function monitoring for exposed individuals, as nephrotoxicity is a documented risk. OSHA standards (29 CFR 1910.1020) mandate access to medical records and exposure histories for personnel handling such compounds . Pre-exposure baseline health assessments and periodic screenings are critical for early detection of adverse effects.

Q. How can researchers accurately identify this compound using its chemical synonyms and structural characteristics?

The compound is systematically named This compound but is also referred to as 2-Hydroxybiphenyl, 2-Phenylphenol, or ortho-Phenylphenol in literature. Key structural identifiers include a biphenyl backbone with a hydroxyl group (-OH) at the ortho position relative to the naphthyl substituent. Cross-referencing CAS Registry Number 90-43-7 and synonyms listed in chemical databases ensures accurate identification . Analytical confirmation via NMR or mass spectrometry is recommended to distinguish it from isomers like m- or p-substituted derivatives.

Q. What analytical techniques are validated for quantifying this compound in complex matrices?

High-performance liquid chromatography (HPLC) with UV detection is widely used due to its sensitivity for aromatic compounds. Gas chromatography-mass spectrometry (GC-MS) is suitable for volatile derivatives, while nuclear magnetic resonance (NMR) spectroscopy provides structural confirmation. For biological or environmental samples, solid-phase extraction (SPE) coupled with LC-MS/MS improves selectivity and reduces matrix interference. These methods align with protocols for phenol derivatives outlined in pharmaceutical chemistry studies .

Advanced Research Questions

Q. In estrogen-sensitive bioassays, what experimental controls should be implemented to account for potential estrogenic activity of this compound?

While direct evidence for estrogenic activity in this compound is limited, structural analogs like phenol red demonstrate estrogenic interference in cell cultures. Researchers should:

  • Include negative controls (e.g., phenol-free media) and positive controls (e.g., 17β-estradiol).
  • Perform dose-response assays to identify concentration thresholds for interference.
  • Use estrogen receptor (ER) antagonist compounds (e.g., tamoxifen) to validate specificity. Pre-screening via reporter gene assays (e.g., ER-dependent luciferase) is advised for high-sensitivity studies .

Q. How should conflicting toxicity data between this compound and structurally analogous phenols be reconciled in risk assessment models?

Discrepancies in toxicity values (e.g., LD₅₀) often arise from differences in exposure routes, species-specific metabolism, or assay conditions. A tiered approach is recommended:

  • Compare acute toxicity data across standardized models (e.g., rodent oral vs. dermal exposure).
  • Evaluate metabolic pathways using in vitro hepatocyte assays to identify species-specific detoxification mechanisms.
  • Apply computational toxicology tools (e.g., QSAR models) to predict bioactivity based on substituent effects. Historical data for cresols and chlorophenols provide comparative benchmarks .

Q. What methodological frameworks are recommended for assessing the photochemical degradation pathways of this compound in environmental simulation studies?

Photostability studies should simulate natural sunlight using xenon arc lamps with UV filters. Key steps include:

  • Monitoring degradation products via LC-MS to identify intermediates (e.g., quinones or hydroxylated derivatives).
  • Quantifying reaction kinetics under varying pH and oxygen levels to model environmental persistence.
  • Assessing ecotoxicity of degradation products using Daphnia magna or algal bioassays. Parallel studies on phenol derivatives highlight the role of aromatic ring substitution in photolytic reactivity .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.